Benzoin hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
920017-67-0 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-hydroxy-1,2-diphenylethanone;hydrate |
InChI |
InChI=1S/C14H12O2.H2O/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10,13,15H;1H2 |
InChI Key |
ALGAFSIPKVUBPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O.O |
Origin of Product |
United States |
Synthetic Methodologies for Benzoin and Analogous α Hydroxyketones
Classical Cyanide-Catalyzed Benzoin (B196080) Condensation Protocols
The cyanide-catalyzed benzoin condensation, discovered by Wöhler and Liebig in 1832, represents the first documented example of this transformation. rsc.org It typically involves the reaction of two molecules of an aromatic aldehyde in the presence of a cyanide catalyst to form an α-hydroxyketone. rsc.orgpearson.com
Mechanism and Kinetic Considerations in Cyanide Catalysis
The mechanism of the cyanide-catalyzed benzoin condensation was first elucidated by A. J. Lapworth in 1903. rsc.orgwikipedia.org The process is initiated by the nucleophilic attack of the cyanide ion on the carbonyl carbon of an aldehyde molecule. pearson.comorganicchemistrytutor.com This initial step results in the formation of a cyanohydrin intermediate. organicchemistrytutor.com
A key feature of this mechanism is the "umpolung" or reversal of polarity of the carbonyl carbon. organic-chemistry.org Following the initial addition, a proton transfer occurs, leading to the formation of a carbanionic species that is stabilized by the electron-withdrawing nature of the cyano group. pearson.comorganicchemistrytutor.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule to form a new carbon-carbon bond. rsc.orgpearson.com Subsequent proton transfer and elimination of the cyanide catalyst regenerates the catalyst and yields the final benzoin product. rsc.orgorganicchemistrytutor.com
The reaction is generally under thermodynamic control, which can lead to mixtures of products in cross-benzoin condensations where two different aldehydes are used. rsc.orgorganic-chemistry.org The ratio of the four possible products is determined by their relative stabilities. rsc.org However, kinetic control can be achieved under certain conditions, for instance, by using acylsilanes as one of the coupling partners. The cyanation of the acylsilane is followed by a beilstein-journals.orgmdpi.com-Brook rearrangement to generate a preferred acyl anion equivalent, leading to a single O-silyl protected benzoin adduct. rsc.orgorganic-chemistry.org
Scope and Limitations of Cyanide-Mediated Processes
The classical cyanide-catalyzed benzoin condensation is most effective for aromatic aldehydes. organic-chemistry.org While the reaction can be extended to aliphatic aldehydes, it is generally less efficient. rsc.org A significant limitation of this methodology is the high toxicity of cyanide salts, which necessitates careful handling and disposal procedures. numberanalytics.com
In cross-benzoin condensations involving two different aldehydes, the lack of selectivity often leads to a statistical mixture of all four possible products (two homo-benzoin and two cross-benzoin adducts), which can complicate purification and reduce the yield of the desired product. rsc.orgresearchgate.net Furthermore, aromatic aldehydes bearing strong electron-donating or electron-withdrawing groups may not efficiently produce the desired benzoin product. tubitak.gov.tr The reversibility of the benzoin condensation, known as the retro-benzoin condensation, can also be a limitation, although it can be synthetically useful for the cleavage of α-hydroxyketones. wikipedia.orgorganicchemistrytutor.com
N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation
The emergence of N-Heterocyclic Carbenes (NHCs) as organocatalysts has revolutionized the benzoin condensation, offering a less toxic and more versatile alternative to cyanide. numberanalytics.comsemanticscholar.org NHCs are stable carbenes that can be generated in situ from the deprotonation of azolium salts. nih.gov
Mechanistic Elucidation of NHC Catalysis in Benzoin Formation
The mechanism of NHC-catalyzed benzoin condensation is analogous to the cyanide-catalyzed pathway and was first proposed by Breslow. mdpi.comurfu.ru The catalytic cycle begins with the nucleophilic attack of the NHC on the carbonyl carbon of an aldehyde. semanticscholar.orgurfu.ru This addition leads to the formation of a tetrahedral intermediate which, after a proton transfer, generates the key "Breslow intermediate". mdpi.comnumberanalytics.com This intermediate is an acyl anion equivalent, effectively achieving the umpolung of the aldehyde's reactivity. mdpi.com
The Breslow intermediate then attacks a second molecule of aldehyde to form a new carbon-carbon bond. urfu.ru Subsequent elimination of the NHC catalyst from the resulting adduct regenerates the catalyst and releases the benzoin product. urfu.ru Each step in this catalytic cycle is generally reversible. urfu.ru
Development of Chiral NHC Catalysts for Enantioselective Synthesis
A major advantage of NHC catalysis is the ability to design and synthesize chiral NHCs for asymmetric benzoin condensations, enabling the production of enantioenriched α-hydroxyketones. numberanalytics.comsemanticscholar.org A wide variety of chiral NHC precatalysts, primarily based on triazolium and thiazolium scaffolds, have been developed. beilstein-journals.orgnih.gov
Triazolium-derived NHCs have proven to be particularly effective for enantioselective benzoin transformations. beilstein-journals.orgd-nb.info For instance, chiral triazolium catalysts have been designed to incorporate features such as hydrogen-bonding groups, which can enhance enantioselectivity by providing additional stereochemical control during the reaction. nih.govd-nb.info The development of these chiral catalysts has made the asymmetric benzoin condensation a powerful tool for the synthesis of optically active molecules. numberanalytics.com
| Catalyst Precursor | Catalyst Type | Key Structural Feature | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Bis-triazolium catalyst 9 | Triazolium | Bis-triazolium structure | 95% ee nih.gov |
| Pyroglutamic acid-derived triazolium salt 10 | Triazolium | Derived from pyroglutamic acid | Similar to 95% ee nih.gov |
| Chiral triazolium catalyst 11 | Triazolium | Engages in hydrogen-bonding | High enantioselectivity nih.gov |
| Chiral bifunctional (thio)urea NHC 12 | Triazolium | Bifunctional (thio)urea group for H-bonding | High enantioselectivity nih.gov |
| Pentafluorophenyltriazolium catalyst 15 | Triazolium | Pentafluorophenyl substituent | >99% ee nih.govd-nb.info |
Influence of Catalyst Structure on Reaction Efficiency and Selectivity
The structure of the NHC catalyst plays a critical role in determining the efficiency and selectivity of the benzoin condensation. numberanalytics.com Both the steric and electronic properties of the NHC influence its catalytic performance. numberanalytics.com
In general, thiazolium salt-derived NHCs are widely used for general benzoin reactions, while triazolium-derived NHCs are often the catalysts of choice for enantioselective transformations. beilstein-journals.orgd-nb.info The electronic nature of the NHC can affect its nucleophilicity and its ability to stabilize the Breslow intermediate. For example, electron-deficient triazolium-derived NHCs have been shown to be efficient in mediating cross-benzoin reactions. beilstein-journals.org
The steric bulk of the NHC catalyst can be exploited to control chemoselectivity in cross-benzoin reactions between two different aldehydes. beilstein-journals.org By using a bulky NHC, the catalyst can selectively react with the less sterically hindered aldehyde, leading to the preferential formation of the cross-benzoin product. beilstein-journals.org Furthermore, the incorporation of specific functional groups into the catalyst structure, such as hydrogen-bonding moieties or fused ring systems, can significantly enhance enantioselectivity in asymmetric benzoin condensations. organic-chemistry.orgnih.gov
| Catalyst Feature | Influence on Reaction | Example |
|---|---|---|
| Thiazolium vs. Triazolium Core | Triazolium salts generally give higher enantioselectivity in asymmetric reactions. wikipedia.org | Chiral triazolium salts are preferred for asymmetric benzoin condensation. beilstein-journals.org |
| Bulky N-Substituents | Can enhance chemoselectivity in cross-benzoin reactions by favoring reaction with less sterically hindered aldehydes. beilstein-journals.org | Bulky NHCs used for selective cross-coupling of electronically and sterically similar aldehydes. beilstein-journals.org |
| Hydrogen-Bonding Groups | Can improve enantioselectivity by providing secondary interactions that control the stereochemical outcome. nih.govd-nb.info | Catalyst 11 and 12 utilize H-bonding to achieve high ee. nih.govd-nb.info |
| Fused Ring Systems | Can create a more rigid and defined chiral environment, leading to higher selectivity. organic-chemistry.org | Rigid bicyclic triazole precatalyst 15 shows excellent efficiency and enantioselectivity. nih.govd-nb.info |
Thiamine (B1217682) (Vitamin B1) Catalyzed Benzoin Condensation
The benzoin condensation is a classic carbon-carbon bond-forming reaction that traditionally utilized toxic cyanide ions as a catalyst. The discovery that thiamine (Vitamin B1) can effectively catalyze this reaction offered a safer and more environmentally benign alternative. scribd.com
Biomimetic Aspects and Catalytic Cycle of Thiamine
The catalytic action of thiamine in the benzoin condensation is a prime example of biomimetic chemistry, mirroring the function of its derivative, thiamine diphosphate (B83284) (TPP), as an essential coenzyme in various metabolic pathways. princeton.edunih.gov In biological systems, TPP facilitates reactions such as the decarboxylation of pyruvate (B1213749). nih.govnih.gov The key to thiamine's catalytic power lies in the thiazolium ring, which, upon deprotonation, forms a nucleophilic N-heterocyclic carbene (NHC). ethz.ch This process mimics the "umpolung" or polarity reversal of the aldehyde's carbonyl carbon from an electrophile to a nucleophile. beilstein-journals.org
The catalytic cycle, first proposed by Breslow, proceeds through several key steps: princeton.eduethz.ch
Catalyst Activation: In the presence of a base, the acidic proton at the C2 position of the thiamine's thiazolium ring is removed, generating the catalytically active N-heterocyclic carbene (NHC) ylide. scribd.comlatech.edu
Nucleophilic Attack and Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of an aldehyde molecule. The resulting adduct then undergoes a proton transfer to form a key species known as the Breslow intermediate. nih.govrsc.org This enaminol-like intermediate is stabilized by the thiazolium ring. nih.gov
Second Aldehyde Attack: The Breslow intermediate, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of a second aldehyde molecule. scribd.com
Product Formation and Catalyst Regeneration: The resulting intermediate collapses, eliminating the thiamine catalyst and forming the α-hydroxyketone product, benzoin. The thiamine catalyst is regenerated and can then participate in another catalytic cycle. scribd.com
This mechanism is analogous to the cyanide-catalyzed pathway but utilizes a biocompatible and non-toxic catalyst. latech.edu
Optimization of Reaction Parameters for Thiamine-Mediated Synthesis
The efficiency of the thiamine-mediated benzoin condensation is influenced by several reaction parameters. Optimization of these conditions is crucial for achieving high yields.
Base and pH: The choice of base and the control of pH are critical. A base is required to deprotonate the thiazolium salt to form the active NHC catalyst. rsc.org Triethylamine (B128534) is a commonly used base. researchgate.net The pH of the reaction medium plays a significant role; for instance, a pH of around 9.0-9.5 has been found to be optimal in some systems, as strongly alkaline conditions can damage the thiamine structure and promote side reactions like the Cannizzaro reaction. rsc.org
Solvent: The reaction has been successfully performed in various solvents. A mixture of water and ethanol (B145695) is frequently used, where water dissolves the thiamine hydrochloride and ethanol dissolves the aldehyde. scribd.com Other solvent systems, including propylene (B89431) glycol-water, have also been explored, particularly in microwave-assisted synthesis. researchgate.net The use of aqueous media aligns with the principles of green chemistry. researchgate.net
Temperature: The reaction can be conducted at room temperature, although gentle heating at reflux is often employed to increase the reaction rate. rsc.org In some optimized procedures, temperatures around 60-80°C have been shown to provide good yields. rsc.org
Catalyst Loading: The amount of thiamine catalyst used can affect the reaction outcome. While catalytic amounts are sufficient, studies have shown that a catalyst loading of around 10-20 mol% is often effective for achieving good conversion. researchgate.nettandfonline.com
Microwave Irradiation: Microwave-assisted synthesis has emerged as a technique to significantly accelerate the benzoin condensation, reducing reaction times from hours to seconds or minutes while providing good yields. researchgate.net
The following table summarizes the optimization of various reaction parameters from a study on the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes using thiamine hydrochloride (THC) as a catalyst, which involves a related condensation mechanism.
| Entry | Reaction Media | THC (mg) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Solvent-free | 25 | 120 | 120 | 60 |
| 2 | Solvent-free | 50 | 120 | 90 | 75 |
| 3 | Solvent-free | 75 | 120 | 60 | 85 |
| 4 | Solvent-free | 100 | 120 | 45 | 94 |
| 5 | Solvent-free | 125 | 120 | 45 | 94 |
| 6 | Ethanol | 100 | Reflux | 120 | 80 |
| 7 | Methanol | 100 | Reflux | 150 | 70 |
| 8 | Acetonitrile (B52724) | 100 | Reflux | 180 | 65 |
| 9 | DCM | 100 | Reflux | 240 | 50 |
| 10 | Water | 100 | Reflux | 240 | Trace |
| 11 | Solvent-free (MW) | 100 | - | 4 | 96 |
Data adapted from a study on thiamine hydrochloride catalyzed synthesis. rasayanjournal.co.in
Other Catalytic Systems for Benzoin Synthesis
Beyond the thiamine-catalyzed condensation, several other catalytic systems have been developed for the synthesis of benzoin and related α-hydroxyketones.
Reductive Coupling Strategies for α-Hydroxyketone Formation
Reductive coupling reactions provide an alternative route to α-hydroxyketones.
Acyloin Condensation: This classic reaction involves the reductive coupling of two ester molecules using a metal, typically sodium, in an aprotic solvent. jove.com The reaction proceeds through a radical dimerization of ketyl intermediates to form a 1,2-diketone, which is then further reduced to an enediolate. Acidic workup of the enediolate yields the α-hydroxyketone, or acyloin. jove.com To improve yields and prevent side reactions, trimethylsilyl (B98337) chloride is often used to trap the enediolate intermediate. jove.com
Reductive Coupling of Alkynes and Aldehydes: A modern and highly enantioselective method involves the catalytic reductive coupling of alkynes and aldehydes to form allylic alcohols. organic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by nickel complexes. acs.org The resulting allylic alcohols can then be subjected to ozonolysis to cleave the double bond and furnish the desired α-hydroxyketones, often with high enantiomeric purity. organic-chemistry.orgnih.gov
Organometallic and Biocatalytic Approaches
Organometallic Catalysis: Transition metal catalysts, particularly those based on nickel and palladium, have been employed in novel strategies for α-hydroxyketone synthesis. Nickel-catalyzed reductive couplings of alkynes with aldehydes are a powerful tool for this purpose. mit.eduresearchgate.netresearchgate.net Furthermore, palladium/zinc dual catalytic systems have been developed for the stereodivergent allylation of unprotected α-hydroxyketones with Morita-Baylis-Hillman carbonates, providing access to complex chiral products. chinesechemsoc.orgchinesechemsoc.org Another approach involves the oxidation of silyl (B83357) enol ethers catalyzed by manganese(III) salen complexes. acs.org
Biocatalytic Approaches: The use of enzymes offers a highly selective and environmentally friendly route to chiral α-hydroxyketones. unimi.it Thiamine diphosphate-dependent lyases (ThDP-lyases), such as benzaldehyde (B42025) lyase, can catalyze the enantioselective carboligation of aldehydes. rsc.orgnih.gov This biocatalytic version of the benzoin condensation can produce enantiopure α-hydroxyketones from inexpensive starting materials. nih.gov Additionally, oxidoreductases, either as isolated enzymes or in whole-cell systems, can be used for the stereoselective reduction of α-diketones to chiral α-hydroxyketones or the selective oxidation of vicinal diols. rsc.orgnih.govrsc.org These biocatalytic methods often operate in aqueous media under mild conditions, making them attractive for green chemistry applications. encyclopedia.pub
Synthesis of Mixed and Unsymmetrical Benzoin Derivatives
The synthesis of unsymmetrical benzoins, derived from two different aldehydes, presents a significant challenge due to the potential for the formation of a mixture of four products (two symmetrical and two unsymmetrical benzoins). asianpubs.org Controlling the chemoselectivity of the reaction is therefore paramount.
Early methods often resulted in mixtures, with the desired unsymmetrical product being difficult to isolate. upb.ro However, modern organocatalysis using N-heterocyclic carbenes (NHCs) has provided effective solutions. By carefully selecting the NHC catalyst, it is possible to achieve highly chemoselective cross-benzoin reactions. thieme-connect.comorganic-chemistry.org For example, specific triazolium salt-derived NHCs have been shown to effectively catalyze the cross-condensation between aliphatic and aromatic aldehydes with high selectivity for the cross-benzoin product. thieme-connect.comorganic-chemistry.org The reaction often proceeds under kinetic control, where the catalyst dictates the selective formation of the desired product over the homo-benzoin side products. thieme-connect.com These methods have expanded the scope of the benzoin condensation to allow for the rational synthesis of a wide variety of structurally diverse and unsymmetrical α-hydroxyketones. beilstein-journals.orgrsc.org
Strategies for Cross-Benzoin Condensations
The cross-benzoin condensation, the reaction between two distinct aldehydes, presents a significant synthetic challenge due to the potential for the formation of a mixture of products, including two symmetrical and two unsymmetrical α-hydroxyketones. beilstein-journals.orgthieme-connect.de To address this, various strategies have been developed, primarily centered around the use of N-heterocyclic carbene (NHC) organocatalysts and thiamine diphosphate (ThDP)-dependent enzymes. beilstein-journals.orgtubitak.gov.tr
A primary strategy involves exploiting the differential reactivity of the aldehyde partners. In many NHC-catalyzed systems, aliphatic aldehydes preferentially act as the acyl anion equivalent (the nucleophile), while aromatic aldehydes serve as the electrophilic acceptor. beilstein-journals.org This inherent chemoselectivity can be enhanced through catalyst design. For instance, morpholinone- and piperidinone-derived triazolium salts have proven to be highly effective catalysts for promoting chemoselective cross-benzoin reactions between aliphatic and aromatic aldehydes, delivering excellent yields with low catalyst loadings. organic-chemistry.orgfigshare.com The fused ring structure of these triazolium salts plays a crucial role in controlling the selectivity. organic-chemistry.org
Another successful approach involves the use of alternative coupling partners to one of the aldehydes. Acylsilanes, for example, can function as unconventional donor partners in regioselective intermolecular acyloin condensations. mdpi.com Similarly, α-ketoesters have been employed as effective electrophiles in cross-benzoin reactions with aliphatic aldehydes, catalyzed by electron-deficient, valine-derived triazolium salts, leading to the formation of densely functionalized products with high enantioselectivity. researchgate.netacs.org The use of imines as aldehyde surrogates, in what is known as the aza-benzoin reaction, also offers a pathway to α-amino ketones with high regioselectivity due to the differing electrophilicity of imines and aldehydes. mdpi.comresearchgate.net
Enzymatic strategies, utilizing ThDP-dependent enzymes like benzaldehyde lyase (BAL) and variants of pyruvate decarboxylase, have also emerged as powerful tools for asymmetric cross-benzoin condensations. scispace.comunipd.it These biocatalytic systems can exhibit remarkable substrate specificity, allowing for a "donor-acceptor" concept where certain aldehydes are preferentially activated as the nucleophilic donor while others act as the electrophilic acceptor. scispace.com This enzymatic approach often provides access to highly enantioenriched mixed benzoins. scispace.com
The table below summarizes selected examples of catalyst systems and their performance in cross-benzoin condensations between aliphatic and aromatic aldehydes.
| Catalyst/Enzyme | Aldehyde 1 (Donor) | Aldehyde 2 (Acceptor) | Product | Yield (%) | ee (%) | Reference |
| Morpholinone-derived triazolium salt | Isovaleraldehyde | Benzaldehyde | 2-Hydroxy-3-methyl-1-phenylbutan-1-one | 95 | N/A | organic-chemistry.org |
| Piperidinone-derived triazolium salt | Cyclohexanecarboxaldehyde | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-hydroxy-2-cyclohexylethan-1-one | 99 | N/A | organic-chemistry.org |
| Valine-derived triazolium salt | Isobutyraldehyde | Ethyl benzoylformate | Ethyl 2-hydroxy-3-methyl-2-phenyl-1-oxobutanoate | 98 | 94 | acs.org |
| Benzaldehyde Lyase (BAL) | Benzaldehyde | 2-Chlorobenzaldehyde | 2-Chloro-α-hydroxy-α-phenylacetophenone | >95 (conv.) | >99 (R) | scispace.com |
| Pyruvate Decarboxylase Mutant | Pyruvate | Various Benzaldehydes | (R)-Phenylacetylcarbinol and analogs | High | High | unipd.it |
Regioselectivity and Diastereoselectivity in Mixed Systems
Controlling regioselectivity—which aldehyde acts as the nucleophile and which as the electrophile—is paramount in cross-benzoin condensations. As mentioned, the intrinsic electronic properties of the aldehydes often dictate the outcome, with aliphatic aldehydes generally acting as donors and aromatic aldehydes as acceptors in NHC-catalyzed reactions. beilstein-journals.org However, catalyst control can override this inherent substrate bias. For instance, by switching from a triazolium salt precatalyst to a thiazolium salt catalyst, the regioselectivity in the reaction between an aromatic aldehyde and acetaldehyde (B116499) can be reversed. mdpi.com The thiazolium-derived carbene preferentially forms the Breslow intermediate with the aromatic aldehyde, while the triazolium-derived carbene favors formation from acetaldehyde. mdpi.com
The steric environment of both the catalyst and the substrates also plays a crucial role. The presence of bulky ortho-substituents on an aromatic aldehyde can hinder the direct addition of the NHC, thereby favoring its role as the electrophile. beilstein-journals.org This strategy has been successfully employed to achieve high levels of chemoselectivity. beilstein-journals.org
Diastereoselectivity becomes a key consideration when the reaction creates a new stereocenter adjacent to an existing one, or when two new stereocenters are formed. In intramolecular cross-benzoin reactions, the ring size of the product can strongly influence the diastereomeric outcome, with six-membered rings often yielding the best results. mdpi.com For example, the intramolecular cross-benzoin condensation of carbohydrate-derived dialdehydes, catalyzed by a triazolium carbene, can produce single inosose stereoisomers in high yields. beilstein-journals.orgnih.gov
In intermolecular reactions, the nature of the substrates and catalyst dictates the diastereoselectivity. For instance, the NHC-catalyzed cross-benzoin reaction between aldehydes and β-stereogenic-α-keto esters can lead to fully substituted β-halo-α-glycolic acid derivatives with high diastereoselectivity and enantioselectivity. nih.gov Similarly, the diastereoselective [4+1] annulation of phthalaldehyde with imines, proceeding through an initial cross-aza-benzoin reaction followed by an intramolecular aldol (B89426) reaction, furnishes cis-2-amino-3-hydroxyindanones. beilstein-journals.orgnih.gov
The following table provides examples illustrating the control of regioselectivity and diastereoselectivity in mixed benzoin systems.
| Catalyst | Substrate 1 | Substrate 2 | Key Outcome | Yield (%) | Selectivity | Reference |
| Thiazolium salt | Aromatic aldehyde | Acetaldehyde | Aromatic aldehyde is donor | Good | Regioselective | mdpi.com |
| Triazolium salt | Aromatic aldehyde | Acetaldehyde | Acetaldehyde is donor | Good | Regioselective | mdpi.com |
| Triazolium precatalyst | manno-Dialdehyde | N/A (intramolecular) | Single inosose stereoisomer | High | Diastereoselective | beilstein-journals.orgnih.gov |
| Amino indanol-derived triazolium salt | Aromatic aldehyde | β-Halo-α-ketoester | High dr and ee | Good | Diastereo- & Enantioselective | nih.gov |
| NHC | Phthalaldehyde | Imine | cis-2-Amino-3-hydroxyindanone | Good | Diastereoselective | beilstein-journals.orgnih.gov |
Advanced Mechanistic Investigations of Benzoin Reactions
Detailed Analysis of the Breslow Intermediate
The concept of the Breslow intermediate is central to understanding the mechanism of N-heterocyclic carbene (NHC)-catalyzed benzoin (B196080) and related reactions. rsc.orgrsc.org First proposed by Ronald Breslow in 1958, this enaminol intermediate is formed from the nucleophilic attack of an NHC on an aldehyde. rsc.orgrsc.org Its formation is the key step that enables the umpolung, or polarity reversal, of the aldehyde's carbonyl carbon. rsc.orgrsc.org
Experimental Characterization of Breslow Intermediate Derivatives
For many years, the Breslow intermediate remained a putative species, eluding direct observation and characterization due to its transient nature. rsc.org However, in the last decade, significant strides have been made in the experimental characterization of stable analogues of the Breslow intermediate. These breakthroughs have provided invaluable insights into the structure and reactivity of these key intermediates.
Researchers have successfully isolated and characterized nitrogen analogues of the Breslow intermediate, which are formed from the reaction of chiral triazolylidene carbenes with iminium salts. nih.govresearchgate.net X-ray crystallography of these stable analogues revealed a Z-olefin geometry in the solid state. nih.gov Furthermore, these isolated intermediates were shown to be catalytically competent, participating in reactions like the intramolecular Stetter reaction in the presence of an acid catalyst, thus confirming their relevance in the catalytic cycle. nih.gov
In another significant development, the first unambiguous NMR identification of a thiazolin-2-ylidene-based Breslow intermediate was achieved through double ¹³C labeling of both the NHC and the aldehyde components. ucsd.edu This work provided direct proof of the existence of this fleeting intermediate. The formation of Breslow intermediates from fluorinated aldehydes and a thiazolin-2-ylidene has also been characterized by X-ray diffraction and solution-phase NMR spectroscopy. acs.org
Table 1: Experimental Characterization of Breslow Intermediate Analogues
| Carbene Type | Substrate | Characterization Method(s) | Key Findings |
| Chiral Triazolylidene | Iminium Salts | X-ray Crystallography, NMR Spectroscopy | Isolated stable nitrogen analogues with Z-olefin geometry in the solid state; demonstrated catalytic competence. nih.govresearchgate.net |
| Thiazolin-2-ylidene | Aldehydes (with ¹³C labeling) | NMR Spectroscopy | Unambiguous identification of the thiazolin-2-ylidene-based Breslow intermediate. ucsd.edu |
| Thiazolin-2-ylidene | Fluorinated Aldehydes | X-ray Diffraction, NMR Spectroscopy | Characterization of Breslow intermediates derived from fluorinated aldehydes. acs.org |
| Imidazolidinylidene | Aldehydes and Enals | Not specified in provided text | Readily form isolable, though reactive, diamino enols. mdpi.com |
Computational Probing of Breslow Intermediate Stability and Reactivity
Computational chemistry has proven to be an indispensable tool for understanding the intricacies of the Breslow intermediate that are often inaccessible through experimental means alone. rsc.orgrsc.org Density Functional Theory (DFT) calculations have been extensively employed to investigate the stability, reactivity, and electronic properties of these intermediates. ucsd.eduacs.org
Computational studies have revealed that the stability of the Breslow intermediate is influenced by both the electronic properties of the aldehyde and the steric and electronic nature of the N-heterocyclic carbene. mdpi.comucsd.edu For instance, electron-withdrawing substituents on the aldehyde tend to favor the formation of the enol (Breslow intermediate) tautomer over the keto tautomer. mdpi.com Similarly, bulky N,N'-substituents on the carbene, such as 2,6-di(2-propyl)phenyl (Dipp), can stabilize the diamino enol tautomer through dispersive interactions. mdpi.com
The redox properties of Breslow intermediates have also been a subject of computational investigation, particularly in the context of single-electron transfer (SET) pathways in oxidative carbene organocatalysis. acs.org The reducing power of the deprotonated Breslow intermediate is a key factor in these reactions. acs.org Computational methods have been used to assess the redox potentials of Breslow intermediates derived from a variety of NHCs, revealing that mesoionic carbenes (MICs) and abnormal N-heterocyclic carbenes (aNHCs) can lead to highly reducing intermediates. acs.org
Table 2: Computed Properties of Breslow Intermediates
| Carbene Type | Property Investigated | Computational Method | Key Findings |
| Various NHCs | Keto-Enol Tautomerism | DFT | Electron-withdrawing groups on the aldehyde and bulky N-substituents on the carbene favor the enol (Breslow intermediate) form. mdpi.com |
| IPrMe | Formation Energy Barrier | DFT (PBE0/Def2-TZVP) | A high energy barrier to the formation of the furanic Breslow intermediate was attributed to steric interactions. ucsd.edu |
| Various NHCs | Redox Potentials | DFT | The reducing power of the deprotonated Breslow intermediate is significantly influenced by the carbene structure, with MICs and aNHCs being particularly promising for SET catalysis. acs.org |
| Thiazol-2-ylidene | Deprotonation Free Energy | DFT | The deprotonation of the Breslow intermediate to its enolate is exergonic. acs.org |
Energy Profiles and Transition State Analysis of Benzoin Condensation Pathways
The benzoin condensation can proceed through various mechanistic pathways, and understanding their relative energy profiles and the structures of the transition states is crucial for predicting reaction outcomes and designing more efficient catalysts.
Unimolecular Mechanisms and Proton Transfer Events
A key step in the formation of the Breslow intermediate is a proton transfer. Computational studies have consistently shown that a direct, unimolecular 1,2-proton transfer within the initial zwitterionic adduct is energetically prohibitive. rsc.orgrsc.org Instead, the proton transfer is often assisted by other species in the reaction mixture, such as a base, another molecule of the aldehyde, or the solvent. rsc.orgrsc.org
In the cyanide-catalyzed benzoin condensation in the absence of a protic solvent, DFT calculations suggest a pathway where the formation of the cyanohydrin intermediate involves three steps assisted by benzaldehyde (B42025). mdpi.com A study on the cyanide-mediated reaction in the gas phase identified five transition state structures. researchgate.net Interestingly, the proton transfer step between an oxygen and a hydrogen atom was found to be a barrier-less reaction, as indicated by a negative activation energy. researchgate.net
In NHC-catalyzed reactions, a recent computational study highlighted the possibility of a 1,2-hydride transfer under basic conditions, which proceeds through a high-energy transition state to form a keto-type intermediate that subsequently tautomerizes to the Breslow intermediate. rsc.org
Umpolung Reactivity in Benzoin Chemistry
The concept of "umpolung," a German term for polarity inversion, is at the very heart of the benzoin condensation. wikipedia.orgorganicchemistrytutor.com In a typical aldehyde, the carbonyl carbon possesses a partial positive charge (δ+) and is therefore electrophilic. organic-chemistry.org The umpolung strategy in benzoin chemistry involves the temporary reversal of this polarity, transforming the electrophilic carbonyl carbon into a nucleophilic species. wikipedia.orgorganic-chemistry.org
This remarkable transformation is achieved through the formation of a key intermediate, such as a cyanohydrin in the cyanide-catalyzed reaction or a Breslow intermediate in the NHC-catalyzed version. organic-chemistry.orgwikipedia.orglscollege.ac.in In the cyanide-catalyzed mechanism, the addition of a cyanide ion to the aldehyde forms a cyanohydrin. lscollege.ac.inuwindsor.ca Subsequent deprotonation of the adjacent carbon creates a carbanion, where the original carbonyl carbon is now nucleophilic. organic-chemistry.org This nucleophile can then attack a second molecule of the aldehyde, leading to the formation of the carbon-carbon bond characteristic of the benzoin product. organic-chemistry.orglscollege.ac.in
Similarly, in the NHC-catalyzed reaction, the formation of the Breslow intermediate, an enaminol, results in a nucleophilic carbon at the position of the original carbonyl carbon. rsc.orgrsc.org This umpolung reactivity is a powerful tool in organic synthesis, enabling the formation of 1,2-dioxygenated compounds and other structures that are not readily accessible through "normal" reactivity patterns. The benzoin condensation stands as a classic and enduring example of the successful application of the umpolung principle. wikipedia.org
Concept of Polarity Reversal in Carbonyl Chemistry
In organic chemistry, the reactivity of a functional group is dictated by its electronic properties. The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond due to the higher electronegativity of oxygen. This renders the carbonyl carbon electrophilic, meaning it has a partial positive charge (δ+) and is susceptible to attack by nucleophiles. This inherent reactivity pattern is considered the "normal" polarity of a carbonyl group. organicchemistrytutor.comdnmfaizpur.org
However, for the synthesis of certain molecular architectures, such as the 1,2-hydroxy ketones formed in the benzoin reaction, a reversal of this polarity is required. This concept, termed "Umpolung" (a German word for "polarity inversion"), was introduced by D. Seebach and E.J. Corey. wikipedia.orgnumberanalytics.com It involves the temporary chemical modification of a functional group to invert its polarity, allowing it to participate in reactions that would otherwise be impossible. wikipedia.orgnumberanalytics.comyoutube.com In the context of carbonyl chemistry, Umpolung transforms the electrophilic acyl cation synthon into a nucleophilic acyl anion equivalent. dnmfaizpur.orgchem-station.com
The classic example of Umpolung in action is the benzoin condensation, a reaction that joins two aldehydes to form an α-hydroxy ketone, also known as an acyloin. wikipedia.orgd-nb.info This transformation requires one aldehyde molecule to act as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. wikipedia.orgbyjus.com This is achieved through the use of a catalyst, which facilitates the polarity reversal of the carbonyl carbon. rsc.org
The mechanism, first proposed by A. J. Lapworth in 1903, illustrates this principle. wikipedia.org Using cyanide (CN⁻) as a catalyst, the reaction proceeds as follows:
Nucleophilic Attack: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). organicchemistrytutor.comwikipedia.org This forms a cyanohydrin intermediate. organicchemistrytutor.comyoutube.com
Proton Transfer & Umpolung: A proton is abstracted from the former carbonyl carbon, now the α-carbon. This step is facilitated by the electron-withdrawing nature of the adjacent cyano group, which increases the acidity of this proton. organicchemistrytutor.com The resulting species is a carbanion, an acyl anion equivalent. youtube.com At this stage, the polarity of the original carbonyl carbon has been inverted from electrophilic to nucleophilic. organicchemistrytutor.comyoutube.com
Nucleophilic Attack on Second Aldehyde: The newly formed carbanion attacks the electrophilic carbonyl carbon of a second aldehyde molecule. organicchemistrytutor.comyoutube.com
Catalyst Regeneration: Subsequent proton transfer and elimination of the cyanide ion (which is regenerated as the catalyst) yield the final benzoin product. wikipedia.org
N-heterocyclic carbenes (NHCs), such as those derived from thiazolium salts, are also highly effective catalysts for the benzoin reaction and operate on a similar principle of polarity reversal. chem-station.comwikipedia.org The key intermediate in NHC-catalyzed reactions is the "Breslow intermediate," an enaminol species formed after the NHC adds to the aldehyde and a proton transfer occurs. mdpi.combeilstein-journals.orgnih.gov This intermediate is a potent nucleophile and the cornerstone of the Umpolung strategy in these reactions. rsc.orgmdpi.com
Recent computational and experimental studies, including Density Functional Theory (DFT) calculations and Electron Localization Function (ELF) analysis, have provided deeper insights into the energetic profiles and bonding changes throughout the reaction. mdpi.comacs.orgresearcher.life These investigations confirm that the reaction proceeds through several transition states, with the formation of the key Umpolung intermediate (like the Lapworth cyanohydrin or the Breslow intermediate) being a critical, often rate-determining, step. mdpi.comresearcher.liferesearchgate.net
| Catalyst Type | Key Intermediate | Mechanism of Polarity Inversion |
| Cyanide (CN⁻) | Cyanohydrin Anion (Lapworth Intermediate) | Nucleophilic addition of CN⁻ followed by deprotonation of the α-carbon, stabilized by the electron-withdrawing cyano group. organicchemistrytutor.comwikipedia.orgresearchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Breslow Intermediate (Enaminol) | Nucleophilic addition of the carbene to the aldehyde, followed by an intramolecular proton transfer to form a nucleophilic enamine-like species. mdpi.combeilstein-journals.orgnih.gov |
Extension to Aza-Benzoin and Silyl (B83357) Benzoin Reactions
The powerful concept of catalyst-mediated Umpolung has been extended beyond the classic benzoin condensation to related transformations, significantly broadening its synthetic utility. The aza-benzoin and silyl benzoin reactions are two prominent examples where the core principle of inverting carbonyl reactivity is applied to different electrophiles or acyl donors.
Aza-Benzoin Reaction
The aza-benzoin reaction is a variation where an imine replaces one of the aldehyde molecules as the electrophilic partner. researchgate.net This reaction, typically catalyzed by N-heterocyclic carbenes (NHCs), couples an aldehyde with an imine to produce α-amino ketones, which are valuable structural motifs in medicinal chemistry and precursors to other amine derivatives. mdpi.comresearchgate.netresearchgate.net
The mechanism is analogous to the NHC-catalyzed benzoin condensation:
The NHC catalyst adds to an aldehyde to form the nucleophilic Breslow intermediate, achieving the crucial polarity reversal. mdpi.com
This acyl anion equivalent then adds to the electrophilic carbon of the imine (C=N bond). beilstein-journals.org
A final proton transfer and elimination of the NHC catalyst afford the α-amino ketone product. unimi.it
A key challenge in the aza-benzoin reaction is achieving chemoselectivity. The Breslow intermediate must preferentially react with the imine over a second molecule of the aldehyde (which would lead to the standard benzoin product). mdpi.comresearchgate.net This is often controlled by using activated imines, for instance, those bearing an electron-withdrawing group on the nitrogen atom (e.g., N-sulfonyl or N-Boc), which enhances their electrophilicity. beilstein-journals.orgnih.gov Research has demonstrated that the formation of the initial adduct between the NHC and the imine (the aza-Breslow intermediate) can be reversible, a factor that is crucial for enabling the productive catalytic cycle. beilstein-journals.orgnih.gov
Silyl Benzoin Reaction
The silyl benzoin reaction represents another strategic extension of Umpolung chemistry, often utilizing an acylsilane as the acyl anion precursor. chem-station.com This reaction allows for highly regioselective cross-benzoin condensations, where an acylsilane reacts with an aldehyde to form a silyl-protected α-hydroxy ketone. msu.edu
The mechanism, particularly in cyanide-catalyzed versions, differs slightly from the standard benzoin pathway but relies on the same core principle:
A nucleophilic catalyst (e.g., cyanide) adds to the silicon-bearing carbonyl carbon of the acylsilane. mdpi.com
This is followed by a wikipedia.orgyoutube.com-Brook rearrangement, a characteristic reaction of α-silyl alkoxides. In this step, the silyl group migrates from the carbon to the oxygen atom. chem-station.commdpi.com
This rearrangement is the key Umpolung step, generating a C-nucleophile (a carbanion stabilized by the adjacent oxygen and cyano groups) which is the effective acyl anion equivalent. mdpi.comnih.gov
This nucleophile then attacks an aldehyde electrophile. Subsequent steps lead to the silylated benzoin product and regeneration of the catalyst. msu.edu
The use of acylsilanes and the Brook rearrangement provides a robust and kinetically controlled method for generating the acyl anion equivalent, enabling efficient cross-coupling reactions that are often difficult to achieve in traditional benzoin condensations. chem-station.commsu.edu Chiral catalysts, including metallophosphites that act as chiral cyanide equivalents, have been successfully applied to achieve high levels of enantioselectivity in these reactions. chem-station.comacs.org
| Reaction | Reactants | Product | Key Mechanistic Feature |
| Benzoin | Aldehyde + Aldehyde | α-Hydroxy Ketone | Formation of Breslow intermediate or Lapworth intermediate. wikipedia.orgbeilstein-journals.org |
| Aza-Benzoin | Aldehyde + Imine | α-Amino Ketone | Nucleophilic attack of Breslow intermediate on an imine. mdpi.comresearchgate.net |
| Silyl Benzoin | Acylsilane + Aldehyde | Silyl-protected α-Hydroxy Ketone | Catalyst addition followed by a wikipedia.orgyoutube.com-Brook rearrangement to generate the acyl anion equivalent. chem-station.commdpi.com |
Chemical Transformations and Reactivity Profiles of Benzoin Derivatives
Oxidative Transformations of Benzoin (B196080)
The oxidation of benzoin's secondary alcohol group provides a direct route to 1,2-dicarbonyl compounds, which are important intermediates in the synthesis of heterocycles and other complex molecules. arkat-usa.org This transformation is a cornerstone reaction in synthetic organic chemistry. acs.org
The most prominent oxidative transformation of benzoin is its conversion to benzil (B1666583), a yellow crystalline α-diketone. ijarsct.co.in This oxidation of the secondary alcohol to a ketone can be achieved using a wide array of oxidizing agents and methodologies. nih.gov
Classic and widely used methods employ reagents such as concentrated nitric acid. ijarsct.co.inlabmonk.com The reaction typically involves heating benzoin with nitric acid, which effectively oxidizes the alcohol functionality. labmonk.comslideshare.net Other established oxidizing agents include copper sulfate, ammonium (B1175870) nitrate, and bismuth nitrate. arkat-usa.orgijrat.org
More contemporary and environmentally conscious methods have been developed to avoid the use of corrosive acids or toxic metals. nih.govijrat.org These "green" approaches include:
Hydrogen Peroxide with Phase Transfer Catalysis: This system uses hydrogen peroxide as the oxidant, with tetrabutyl ammonium bromide (TBAB) as a phase transfer catalyst and sodium tungstate (B81510) as a co-catalyst, offering an environmentally safe alternative where water is the only by-product. ijrat.org
Air Oxidation on Alumina (B75360): A simple and efficient method uses commercially available aluminum oxide as a heterogeneous catalyst for the aerobic oxidation of benzoins to benzils, avoiding noxious metal compounds. arkat-usa.org
Oxovanadium(IV) Schiff Base Complexes: These complexes have been shown to be highly active and selective catalysts for the oxidation of benzoin to benzil using hydrogen peroxide as the oxidant under mild conditions. nih.gov
The choice of oxidant and reaction conditions can influence the yield and purity of the resulting benzil. acs.org For instance, strong oxidizing agents like permanganate (B83412) or dichromate can lead to cleavage of the carbon-carbon bond, producing benzaldehyde (B42025) or benzoic acid instead of benzil. nih.govijrat.org
Table 1: Comparison of Oxidizing Agents for Benzoin to Benzil Conversion
| Oxidizing Agent/System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Nitric Acid (HNO₃) | Heating on a water bath | Classic, effective method | ijarsct.co.inlabmonk.com |
| Copper (II) Salts (e.g., CuSO₄) | Varies | Traditional reagent | arkat-usa.orgijrat.org |
| H₂O₂ / Phase Transfer Catalyst | Liquid-liquid phase transfer | "Green" method, water as by-product | ijrat.org |
| Air / Alumina | Heterogeneous catalysis, room temp | Environmentally friendly, simple work-up | arkat-usa.org |
| Oxovanadium(IV) Complexes / H₂O₂ | Mild temperature (e.g., 50°C) | High activity and selectivity | nih.gov |
The mechanism of benzoin oxidation varies depending on the reagents and conditions employed.
With Nitric Acid: The reaction is believed to proceed through the formation of an intermediate. ijarsct.co.in One proposed pathway involves the protonation of the hydroxyl group, followed by the formation of a carbocation, which then rearranges and loses a water molecule to form benzil. acs.org Another source suggests the formation of a hemiketal intermediate. ijarsct.co.in
With Alumina-Catalyzed Aerobic Oxidation: The reaction is thought to proceed through an anionic intermediate. arkat-usa.org The basic sites on the alumina catalyst facilitate the abstraction of the α-proton from benzoin, leading to a stabilized enediolate anion. This anion then reacts with molecular oxygen to yield benzil. arkat-usa.org
With Hydrogen Peroxide and a Tungstate Co-catalyst: The proposed catalytic cycle involves the transfer of a tungstate-peroxo complex from the aqueous phase to the organic phase. ijrat.org In the organic layer, the complex reacts with benzoin, leading to the formation of the diketone product. ijrat.org
With {Fe₄S₄} Complexes: Research on the catalytic oxidation of benzoin by p-benzoquinone in the presence of iron-sulfur cluster complexes suggests that the rate-determining step involves the cleavage of the methine C-H bond, with the hydrogen being released as a proton. psu.edu This is supported by a significant kinetic isotope effect observed when using α-deuterated benzoin. psu.edu
Two principal mechanisms are often considered: a nucleophilic attack of a peroxide anion (HOO⁻) on the carbonyl carbon, or a radical attack on the C(=O)-CH(OH) fragment. mdpi.com The efficiency of the nucleophilic attack is influenced by substituents on the aromatic rings. mdpi.com
Conversion to Benzil and Related 1,2-Diketones
Reductive Transformations of Benzoin
The reduction of the ketone functional group in benzoin leads to the formation of 1,2-diols, known as hydrobenzoins. This transformation is of significant interest due to the creation of a new stereocenter and the resulting stereochemical implications.
The reduction of benzoin to hydrobenzoin (B188758) is commonly achieved using metal hydride reagents, with sodium borohydride (B1222165) (NaBH₄) being a frequently used example. brainly.comed.govacs.org The reaction reduces the carbonyl group to a hydroxyl group, resulting in the diol product, hydrobenzoin. scribd.com The visual transformation is often marked by a color change from the yellow of benzil (if used as a starting material to first form benzoin) or the color of the benzoin solution to the white of the hydrobenzoin product. scribd.com
While NaBH₄ is effective for reducing aldehydes and ketones, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is generally preferred for its selectivity and milder nature. slideshare.net Fungi-mediated biotransformations have also been explored, where enzyme systems can catalyze the reduction of benzoin to hydrobenzoin. researchgate.net
The reduction of the chiral ketone (±)-benzoin with sodium borohydride is a highly diastereoselective process. walisongo.ac.id The reaction predominantly yields the meso-hydrobenzoin (B1201251) diastereomer, with near exclusion of the (R,R) and (S,S) enantiomeric pair. walisongo.ac.idyoutube.com This stereoselectivity is a key feature of the reaction.
The stereochemical outcome can be rationalized by considering the approach of the hydride nucleophile to the carbonyl carbon. ed.govacs.org
Felkin-Anh Model: This model helps predict the diastereoselectivity of nucleophilic additions to chiral carbonyl compounds. The decreasing diastereoselectivity observed when reducing benzoin derivatives like benzoin acetate (B1210297) and benzoin benzoate (B1203000) can be assessed using this model. walisongo.ac.id
H-bond Model: Computational studies have been used to explore the conformational potential energy surface of benzoin. ed.govacs.org These studies suggest that a hydrogen bond between the hydroxyl group of benzoin and the approaching borohydride reagent can rationalize the observed stereochemical induction, guiding the hydride attack to a specific face of the carbonyl group. ed.govacs.org
The stereoselectivity is sensitive to the structure of the substrate. When the hydroxyl group of benzoin is converted into a bulkier acetoxy or benzoxy group (as in benzoin acetate or benzoin benzoate), the diastereoselectivity of the NaBH₄ reduction decreases. walisongo.ac.id This highlights the crucial role of the hydroxyl group in directing the stereochemical course of the reduction.
Table 2: Stereoselectivity in the Reduction of Benzoin and its Derivatives
| Substrate | Reducing Agent | Major Product | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| (±)-Benzoin | NaBH₄ | (R,S)-hydrobenzoin (meso) | ~100% | walisongo.ac.id |
| (±)-Benzoin Acetate | NaBH₄ | Decreased preference for meso | Decreasing trend | walisongo.ac.id |
| (±)-Benzoin Benzoate | NaBH₄ | Further decreased preference for meso | Decreasing trend | walisongo.ac.id |
Formation of Hydrobenzoins and Related Diols
Derivatization of Benzoin for Research Applications
Benzoin and its derivatives are widely used as important intermediates in organic synthesis, fine chemicals, and various industrial applications. google.com The functional groups of benzoin allow for a wide range of derivatization reactions, creating new molecules for specific research purposes.
Probing Reaction Mechanisms: Benzoin is converted to ketoester derivatives like (±)-benzoin acetate and (±)-benzoin benzoate to study how structural modifications impact the chemo- and diastereoselectivity of reduction reactions. walisongo.ac.idresearchgate.net
Synthesis of Biologically Active Compounds: The ketone group of benzoin can be targeted to synthesize new derivatives with potential therapeutic applications. For example, reacting benzoin with various hydrazines, semicarbazide, and hydroxylamine (B1172632) has produced derivatives that exhibit promising antimicrobial and anthelmintic activities. researchgate.net Research has also explored benzoin derivatives for their potential anticancer properties. ontosight.ai
Analytical Chemistry: Benzoin is used as a derivatizing agent to improve the detection of other molecules in analytical techniques. For instance, benzoin is used for the fluorescent derivatization of guanidine, allowing for its sensitive and selective quantification in environmental and biological samples using liquid chromatography-mass spectrometry (LC-MS). slideshare.netnih.govresearchgate.net This approach has also been applied to the analysis of guanidino compounds in human urine and blood. nih.gov
Synthesis of Chiral Ligands and Auxiliaries: The reduction product of benzoin, hydrobenzoin, is a valuable building block for synthesizing chiral ligands, auxiliaries, and monoaza crown ethers used as catalysts in asymmetric reactions. orgsyn.orgresearchgate.net
Formation of Schiff Bases and Metal Complexes
The carbonyl group in benzoin readily undergoes condensation with primary amines to form Schiff bases, also known as imines or azomethines. eajournals.orgglobalresearchonline.net This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The general structure of these compounds features a C=N double bond. eajournals.orgglobalresearchonline.net For instance, benzoin can be reacted with amino acids like glycine (B1666218) or sulfonamides such as sulfamethazine (B1682506) in the presence of a catalytic amount of acid to yield the corresponding Schiff bases. eajournals.orgnih.gov
These Schiff bases are excellent ligands for the formation of metal complexes. The nitrogen atom of the azomethine group and often the oxygen from the hydroxyl group can coordinate with a variety of metal ions. derpharmachemica.com Studies have reported the synthesis and characterization of complexes with transition metals such as Copper(II), Cobalt(II), Nickel(II), Iron(II), and Oxovanadium(IV). eajournals.orgnih.govderpharmachemica.com
For example, a tridentate Schiff base ligand derived from the condensation of benzoin and 2-aminobenzoic acid forms octahedral complexes with Cu(II) and VO(IV). derpharmachemica.com Spectroscopic data, including IR and UV-Vis, along with magnetic susceptibility measurements, are crucial for elucidating the geometry and coordination mode of these complexes. The coordination of the azomethine nitrogen to the metal center is typically confirmed by a shift in the C=N stretching frequency in the IR spectrum. derpharmachemica.com
Table 1: Examples of Metal Complexes Derived from Benzoin Schiff Bases
| Metal Ion | Schiff Base Ligand Source | Proposed Geometry | Reference |
|---|---|---|---|
| Cu(II) | Benzoin + 2-Aminobenzoic Acid | Octahedral | derpharmachemica.com |
| VO(IV) | Benzoin + 2-Aminobenzoic Acid | Octahedral | derpharmachemica.com |
| Cu(II) | Benzoin + Glycine | Octahedral | eajournals.org |
| Co(II) | Benzoin + Glycine | Octahedral | eajournals.org |
| Ni(II) | Benzoin + Sulfamethazine | Not Specified | nih.gov |
| Cd(II) | Benzoin + Sulfamethazine | Not Specified | nih.gov |
Synthesis of Hydrazone and Oxime Derivatives
Similar to the formation of Schiff bases, the carbonyl group of benzoin can react with hydrazine (B178648) and its derivatives to form hydrazones, or with hydroxylamine to produce oximes. iaea.orgontosight.ai
Hydrazone Synthesis: The reaction of benzoin with salicylic (B10762653) acid hydrazide has been reported to yield benzoin salicylic acid hydrazone. iaea.org These hydrazone derivatives are also effective ligands for complexing with metal ions.
Oxime Synthesis: The reaction of benzoin with hydroxylamine hydrochloride produces α-benzoin oxime (cupron). ontosight.aidrugfuture.com This reaction can yield two stereoisomers, the α- and β-forms. drugfuture.com Benzoin oxime is a white crystalline solid and a well-known chelating agent. The synthesis involves the condensation of benzoin and hydroxylamine, and the resulting oxime has a hydroxyl group on the nitrogen atom (C=N-OH). Further chemical modifications of benzoin oxime can lead to a new series of derivatives with potentially enhanced properties. google.comgoogle.com For instance, the oxime can undergo O-alkylation with various alkyl halides to produce oxime ethers.
Table 2: Common Derivatives from Benzoin's Carbonyl Group
| Reactant | Product Class | Key Functional Group | Reference |
|---|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base | Azomethine (C=N-R) | eajournals.orgglobalresearchonline.net |
| Hydrazine (H₂N-NH₂) | Hydrazone | Hydrazone (C=N-NH₂) | iaea.org |
| Hydroxylamine (H₂N-OH) | Oxime | Oxime (C=N-OH) | ontosight.aidrugfuture.com |
Chemical Modifications for Analytical Detection and Quantification
Benzoin derivatives, particularly α-benzoin oxime, are valuable reagents in analytical chemistry for the detection and quantification of metal ions. The ability of these compounds to form stable, often colored, complexes with specific metal ions is the basis for their use in spectrophotometric analysis.
α-Benzoin oxime is widely used as a complexing agent for the determination of various metals, including copper (Cu), molybdenum (Mo), and tungsten (W). drugfuture.com For example, it forms an orange-colored complex with Nickel(II) in an ammoniacal solution at pH 9, which can be used for the spectrophotometric determination of nickel in water and alloy samples. isca.me The sensitivity and selectivity of these methods can often be enhanced by using surfactant media, which can solubilize sparingly soluble complexes and increase the molar absorptivity. researchgate.netscience.gov
The analytical procedure typically involves the formation of the metal-ligand complex under optimized conditions (e.g., pH, concentration), followed by the measurement of its absorbance at a specific wavelength. isca.me For instance, a method for the determination of Cu(II) using α-benzoin oxime in the presence of the nonionic surfactant Triton X-100 has been developed, with a detection limit of 2 ng/mL. researchgate.net
Furthermore, α-benzoin oxime can be chemically immobilized onto solid supports, such as Amberlite XAD resins, to create chelating materials for the solid-phase extraction and preconcentration of trace metal ions from environmental samples. capes.gov.brrsc.org This allows for the separation of analytes from complex matrices and increases the sensitivity of subsequent analytical measurements. This technique has been successfully applied to the preconcentration of uranium, thorium, and zirconium from water samples prior to their simultaneous determination. capes.gov.br
Table 3: Analytical Applications of α-Benzoin Oxime
| Analyte (Metal Ion) | Technique | Key Features | Reference |
|---|---|---|---|
| Nickel(II) | Spectrophotometry | Forms an orange-colored complex at pH 9. | isca.me |
| Copper(II) | Spectrophotometry in micellar media | Enhanced sensitivity with Triton X-100 surfactant. | researchgate.net |
| Molybdenum(VI) | Complexometric determination | Used as a chelating agent. | drugfuture.com |
| Tungsten(VI) | Complexometric determination | Used as a chelating agent. | drugfuture.com |
| U(VI), Th(IV), Zr(IV) | Solid-Phase Extraction followed by Spectrophotometry | Immobilized on Amberlite XAD-2000 for preconcentration. | capes.gov.br |
| Chromium(III) | Solid-Phase Extraction | Immobilized on Amberlite XAD-16 for preconcentration. | rsc.org |
Stereochemical Aspects in Benzoin Synthesis and Transformations
Enantioselective Synthesis of Chiral Benzoins
The synthesis of specific enantiomers of benzoin (B196080), known as enantioselective synthesis, is a significant area of research, largely due to the importance of enantiomerically pure compounds in various applications, including pharmaceuticals and materials science. acs.org Chiral benzoins serve as valuable precursors for a range of important chiral molecules, such as hydrobenzoins and vicinal amino alcohols. acs.org
Role of Chiral Catalysts in Inducing Enantioselectivity
Chiral catalysts are instrumental in directing a reaction to favor the formation of one enantiomer over the other. In the context of benzoin synthesis, several classes of chiral catalysts have been developed and utilized effectively.
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts for the asymmetric benzoin condensation. researchgate.netwmich.edu These catalysts, often derived from triazolium salts, can be designed with specific chiral backbones that create a chiral environment around the active site. numberanalytics.comscispace.combeilstein-journals.org For instance, chiral triazolium salts derived from aminoindanol (B8576300) have been shown to be effective precatalysts. beilstein-journals.org The mechanism involves the formation of a chiral Breslow intermediate, which then selectively attacks an aldehyde to produce an enantioenriched benzoin. mdpi.com The structure of the NHC, including the nature of its substituents, plays a crucial role in determining the enantioselectivity of the reaction. researchgate.netscispace.com For example, bulky substituents on the NHC can create steric hindrance that favors one approach of the substrate over another, leading to high enantiomeric excess (ee). researchgate.net
Another significant development is the use of bifunctional catalysts. rsc.org These catalysts possess both a catalytic site and a functional group, such as a hydroxyl group, that can participate in hydrogen bonding. rsc.orgorganic-chemistry.org This hydrogen bonding can help to orient the substrates in the transition state, thereby enhancing enantioselectivity. scispace.comorganic-chemistry.org For example, a chiral bifunctional triazolium salt with a free hydroxyl group has been shown to afford benzoin products with up to 99% ee. rsc.org The strategic placement of a hydrogen bond donating substituent, coupled with an acidifying pentafluorophenyl group on the triazolium ion, has led to catalysts that promote the asymmetric benzoin condensation with excellent efficiency and unprecedented enantioselectivity. organic-chemistry.org
Biocatalysis offers another avenue for the enantioselective synthesis of benzoins. Enzymes, such as thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases), can catalyze the carboligation of aldehydes to produce chiral α-hydroxy ketones with high enantioselectivity. mdpi.com Ketoreductases (KREDs) have also been engineered to catalyze the asymmetric reduction of benzils to yield chiral benzoins with high stereoselectivity. acs.org These enzymatic methods are often lauded for their high selectivity and environmentally friendly reaction conditions. acs.orgmdpi.com
Factors Influencing Enantiomeric Excess (ee) in Asymmetric Reactions
The enantiomeric excess (ee), a measure of the purity of an enantiomer, is influenced by a multitude of factors in asymmetric benzoin synthesis.
Catalyst Structure: As previously mentioned, the structure of the chiral catalyst is a primary determinant of enantioselectivity. scispace.compnas.org The steric and electronic properties of the catalyst, including the nature of the N-aryl substituent on triazolium-based NHCs, can significantly impact the ee. wmich.edursc.org For instance, increasing the steric bulk and electron-withdrawing character of the N-aryl ring can lead to higher chemoselectivity, efficiency, and enantioselectivity. rsc.org The rigidity of the catalyst's chiral backbone is also a critical factor. scispace.com
Reaction Conditions: Temperature, solvent, and the choice of base can all affect the enantiomeric excess. scispace.com Lowering the reaction temperature often leads to higher enantioselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between the diastereomeric transition states. The solvent can influence the conformation of the catalyst and the substrates, as well as the solubility of the reactants and products. researchgate.net The choice of base is also crucial, as it is involved in the generation of the active NHC catalyst from its precatalyst. scispace.com
Substrate Properties: The electronic and steric properties of the aldehyde substrates also play a role. rsc.org For example, in intramolecular crossed-benzoin reactions, the size of the substituent at the ketone moiety can influence the enantiomeric excess. rsc.org The electrophilicity of the reacting aldehydes can also be a factor, with some studies noting a dependence of enantioselectivity on this property. rsc.org
In Situ Racemization: In some cases, the product benzoin can undergo racemization under the reaction conditions, leading to a decrease in the observed enantiomeric excess. rsc.org This phenomenon has been observed in NHC-catalyzed intermolecular crossed-benzoin condensations and can complicate the optimization of reaction conditions for high enantioselectivity. rsc.org
Table 1: Enantioselective Synthesis of Benzoins using Chiral Catalysts
| Catalyst Type | Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Chiral Triazolium Salt | Benzaldehyde (B42025) | 4 | K2CO3 | THF | rt | 66 | 75 | scispace.com |
| Bifunctional Triazolium Salt | Benzaldehyde | 30 | N/A | THF | rt | 99 | up to 99 | rsc.org |
| Pentafluorophenyl-Substituted Triazolium Precatalyst | Benzaldehyde | N/A | Rb2CO3 | THF | N/A | 90 | >99 | organic-chemistry.org |
| Tetracyclic Triazolium Salt | Keto-aldehyde | N/A | N/A | N/A | N/A | high | up to 98 | organic-chemistry.org |
| Engineered Ketoreductase | Benzil (B1666583) | N/A | N/A | N/A | N/A | 96 | >99 | acs.org |
Diastereoselective Control in Benzoin-Derived Reactions
Once chiral benzoins are synthesized, they can be used as starting materials in a variety of other reactions. Controlling the diastereoselectivity of these subsequent transformations is crucial for the synthesis of complex molecules with multiple stereocenters.
A common reaction of benzoin is its reduction to hydrobenzoin (B188758), a 1,2-diol. The reduction of benzoin with sodium borohydride (B1222165) is a classic example of a diastereoselective reaction. ed.gov The inherent chirality of the benzoin molecule influences the facial selectivity of the hydride attack on the carbonyl group. Computational studies have shown that a hydrogen-bonding model can be used to rationalize the observed stereoselectivity. ed.gov The reduction of racemic benzoin is highly diastereoselective, affording the meso-(R,S)-hydrobenzoin almost exclusively. walisongo.ac.id However, modification of the hydroxyl group in benzoin, for instance by converting it to an acetate (B1210297) or benzoate (B1203000) ester, leads to a decrease in diastereoselectivity. walisongo.ac.idresearchgate.net This is attributed to the increased steric bulk of the substituent, which alters the preferred conformation of the molecule and the trajectory of the nucleophilic attack. walisongo.ac.id
Iridium-catalyzed allylic substitution reactions of acyclic α-alkoxy ketones derived from benzoin also exhibit high diastereoselectivity. osti.govnih.gov The geometry of the enolates, controlled by chelation with a copper(I) cation, directs the formation of products with vicinal oxygen-bearing tetrasubstituted and tertiary stereocenters with high diastereo- and enantioselectivity. nih.gov
Furthermore, N-heterocyclic carbene-catalyzed cross-benzoin reactions can be designed to be diastereoselective. For example, the reaction of phthalaldehyde with imines, catalyzed by an NHC, leads to the diastereoselective formation of cis-2-amino-3-hydroxyindanones. beilstein-journals.org
Conformational Analysis and Chiral Recognition in Benzoin Systems
The three-dimensional conformation of benzoin and its derivatives is fundamental to understanding their reactivity and how they are recognized by other chiral molecules.
Computational studies have shown that benzoin can exist in different stable conformations. researchgate.netresearchgate.net The most stable conformer is the cis-isomer, which is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. researchgate.netresearchgate.net A less stable trans-conformer also exists. researchgate.netresearchgate.net The presence and relative populations of these conformers can be influenced by the solvent. In solvents with low proton-accepting ability, the intramolecularly hydrogen-bonded cis-conformer is preserved. researchgate.net In contrast, in solvents with high proton-accepting ability, an equilibrium between the cis and trans conformers is observed. researchgate.net Similar conformational analyses have been performed on derivatives like 3',5'-dimethoxybenzoin, which also exhibits cis and trans conformations. nih.gov
Chiral recognition refers to the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. This principle is the basis for the enantioseparation of benzoins using techniques like capillary zone electrophoresis with cyclodextrin (B1172386) selectors. nih.govnih.gov The differential interaction between the benzoin enantiomers and the chiral cyclodextrin allows for their separation. For instance, studies have shown that the (S,S)-enantiomer of hydrobenzoin interacts more strongly with neutral cyclodextrins than the (R,R)-enantiomer. nih.gov The binding of benzoin enantiomers to chiral proteins, such as chicken alpha 1-acid glycoprotein, has also been investigated to understand the mechanism of chiral recognition at a molecular level. mdpi.com These studies reveal that both hydrophobic interactions and hydrogen bonding play crucial roles in the differential binding of the enantiomers. mdpi.com
Theoretical and Computational Studies of Benzoin and Its Hydrates
Quantum Chemical Calculations on Molecular and Electronic Structure
Quantum chemical calculations serve as a powerful tool for providing highly accurate and quantitative data on molecular systems. rsdjournal.org These methods, which are based on quantum mechanics, are used to determine the wavefunctions of electrons in molecules, offering insights into chemical bonding, intermolecular forces, and electronic configuration. taylorandfrancis.comnorthwestern.edu
Density Functional Theory (DFT) has become a principal method for studying reaction mechanisms in organic and biological systems. rsc.org It has been extensively applied to the benzoin (B196080) condensation, a key reaction involving benzoin. Studies have frequently utilized the B3LYP functional combined with basis sets like 6-31+G(d,p) to investigate the intricate steps of the reaction. researchgate.netnih.govacs.org
DFT calculations have been instrumental in mapping out the mechanistic pathways of the cyanide-catalyzed benzoin condensation. nih.govacs.org Research has explored various potential routes, including those based on the Lapworth mechanism. researchgate.netacs.org In aprotic solvents, a modified Lapworth pathway was identified as dominant, where the formation of the cyanohydrin intermediate occurs in a three-step sequence assisted by a benzaldehyde (B42025) molecule. researchgate.netnih.govacs.org The calculations successfully located multiple transition states along the potential energy surface. nih.gov For the cyanide-catalyzed reaction, the rate-determining step was identified as the reaction of a cyanide/benzaldehyde complex with a second benzaldehyde molecule, with a calculated activation free energy barrier of 26.9 kcal/mol. researchgate.netnih.govacs.org Another significant barrier of 20.0 kcal/mol was found for the formation of the cyanohydrin intermediate. researchgate.netnih.gov
DFT has also been applied to N-heterocyclic carbene (NHC)-catalyzed benzoin reactions. rsc.org These studies reveal a multi-step mechanism typically involving the nucleophilic attack of the NHC, formation of a Breslow intermediate, a subsequent C-C bond formation, and finally, regeneration of the catalyst. rsc.org The influence of additives, such as triethylamine (B128534) (Et3N), has also been modeled, showing that they can significantly lower the energy barriers for crucial proton transfer steps. rsc.org Furthermore, DFT modeling has been used to understand the oxidation of benzoin, for instance, showing that benzoin can be activated by AlCl₃ for condensation reactions. researchgate.net
| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Method/Basis Set |
|---|---|---|---|
| Rate-Determining Step | Reaction of cyanide/benzaldehyde complex with another benzaldehyde molecule. | 26.9 | B3LYP/6-31+G(d,p) |
| Cyanohydrin Formation | Formation of cyanohydrin intermediate from an alpha-hydroxy ether. | 20.0 | B3LYP/6-31+G(d,p) |
Ab initio quantum chemistry methods solve the electronic Schrödinger equation from "first principles," using only fundamental physical constants as input, without reliance on empirical parameters. wikipedia.org These methods provide accurate predictions of molecular structure and electronic properties. taylorandfrancis.comwikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, while more advanced techniques like Møller–Plesset perturbation theory (MPn) and coupled-cluster theory (CC) account for electron correlation. wikipedia.org
Ab initio calculations have been employed to investigate the structural and electronic properties of benzoin and related molecules. researchgate.netwisc.edu For instance, studies on the interaction between water and benzene, a core structural component of benzoin, provide insight into the hydration of the aromatic rings. purdue.edu Different ab initio methods yield varying results for interaction energies, highlighting the importance of selecting an appropriate level of theory and basis set. purdue.edu For the water-benzene dimer, methods such as second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) have been used to calculate binding energies. purdue.edu These high-level calculations serve as benchmarks for more computationally efficient methods. purdue.edu The electronic properties derived from these calculations, such as molecular orbital energies and electron density distributions, are crucial for understanding the reactivity and intermolecular interactions of benzoin hydrate (B1144303). mdpi.com
| Method | Binding Energy (kcal/mol) |
|---|---|
| EFP (Effective Fragment Potential) | 3.9 |
| MP2/aug-cc-pVTZ | 3.6 |
| CCSD(T)/aug-cc-pVTZ | 3.2 |
| MP2/CBS (Complete Basis Set Extrapolation) | 3.9 ± 0.2 |
| Experimental Range | 1.63 - 2.78 |
Density Functional Theory (DFT) Applications to Reaction Mechanisms
Potential Energy Surface (PES) Analysis of Reaction Pathways
The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. Analysis of the PES is critical for understanding reaction pathways, identifying stable intermediates, and locating transition states. nih.gov For reactions involving benzoin, PES analysis reveals the energetic landscape connecting reactants, intermediates, products, and transition structures. mdpi.comresearchgate.net
In the cyanide-catalyzed benzoin condensation, analysis of the PES showed the reaction proceeds through several transition state structures. mdpi.com In some cases, a PES can exhibit a bifurcation, where a single transition state leads to multiple products or intermediates without an intervening energy minimum. nih.gov For such systems, reaction selectivity is governed by the shape of the surface and dynamic effects rather than just the relative energies of competing transition states. nih.gov For the benzoin condensation, the PES has been explored to compare the catalytic efficacy of different catalysts, such as various N-heterocyclic carbenes (NHCs). researchgate.net By mapping the PES, researchers can evaluate the energy barriers for key steps, such as the formation of the Breslow intermediate and its subsequent reaction to form benzoin, providing a detailed understanding of the catalytic cycle. researchgate.net
Molecular Dynamics Simulations for Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. compchems.com By simulating the motions of atoms and molecules, MD provides detailed insights into processes like solvation and the nature of intermolecular forces. researchgate.netrsc.org Ab initio MD simulations, which calculate forces from first principles at each time step, offer a particularly accurate, though computationally intensive, way to model systems where electronic polarization is important, such as the interaction of aromatic molecules with water. nih.gov
MD simulations are well-suited for investigating the solvation of benzoin in water and the thermodynamics of hydrate formation. researchgate.net The simulations can explicitly model the arrangement of water molecules in the hydration shell around the benzoin molecule. rsc.org Studies on the hydration of benzene, the aromatic part of benzoin, show that the structure of the hydration shell is highly anisotropic. rsc.org Water molecules exhibit different arrangements and interactions depending on whether they are in the axial region (interacting with the π-face) or the equatorial region (interacting with the C-H bonds). rsc.org
The thermodynamics of solvation can be quantified by calculating the Gibbs free energy of solvation (ΔSolvG). rsc.org MD simulations, often using methods like thermodynamic integration, can predict these values with high accuracy. researchgate.netrsc.org For benzoin, both hydrophobic interactions involving the phenyl rings and hydrogen bonding involving the hydroxyl and carbonyl groups are critical. rug.nl The dissolution of nonpolar groups in water is typically characterized by a significant loss of entropy as water molecules organize around the solute. core.ac.uk Thermodynamic properties for the mixing of benzoin in various solvents, including alcohols that can mimic aspects of water's hydrogen-bonding capability, have been determined, providing data on mixing enthalpy, Gibbs energy, and entropy. researchgate.net A thermodynamic cycle can be used to relate the free energy of association in a vacuum to that in an aqueous solution by accounting for the solvation free energies of the monomer and dimer species. mdpi.com
| Property | Description |
|---|---|
| Mixing Enthalpy | The heat absorbed or released upon mixing benzoin with a solvent. |
| Mixing Gibbs Energy | The change in Gibbs free energy upon mixing, indicating the spontaneity of the dissolution process. |
| Mixing Entropy | The change in disorder of the system upon mixing. |
| Activity Coefficients | A measure of the deviation of a component's behavior from ideal behavior in a mixture. |
The hydration of benzoin and its reactants profoundly influences the kinetics and selectivity of its reactions. The presence of water can alter reaction rates significantly. For the benzoin condensation, the reaction rate is observed to decrease markedly upon the addition of small amounts of water to an alcohol solvent. researchgate.net In purely aqueous solutions, the reaction is significantly retarded compared to its rate in solvents like DMSO. researchgate.netnih.gov
Investigation of Benzoin-Water Interactions and Hydrate Formation Thermodynamics
Topology Analysis of Electron Density in Reaction Intermediates (e.g., ELF, BET)
The intricate dance of electrons during a chemical reaction dictates the formation and cleavage of bonds, and ultimately, the transformation of reactants into products. For the benzoin condensation, theoretical and computational studies have employed sophisticated methods to map the evolution of electron density in the reaction intermediates. Methodologies such as the Electron Localization Function (ELF) and Bonding Evolution Theory (BET) provide a powerful lens through which the electronic structure of these transient species can be understood. mdpi.com
The ELF, a tool rooted in quantum chemistry, measures the likelihood of finding an electron in the vicinity of a reference electron. ias.ac.in This allows for a chemically intuitive visualization of electron localization, distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. ias.ac.in The topological analysis of the ELF field, which examines its maxima, minima, and saddle points, reveals the precise locations of these chemical features. ktu.edu.tr
Bonding Evolution Theory (BET) extends this analysis by examining the changes in the ELF topology along a reaction coordinate. mdpi.com This approach allows for a detailed description of the bond-forming and bond-breaking processes, identifying the sequence of electronic events that constitute the reaction mechanism. mdpi.com By identifying "catastrophes" (abrupt changes) in the ELF topology, BET can pinpoint the exact moments of significant electronic rearrangement. mdpi.com
Detailed computational investigations, particularly on the cyanide-catalyzed benzoin condensation, have provided significant insights into the reaction intermediates. mdpi.com These studies, often performed using Density Functional Theory (DFT), serve as a foundational model for understanding the electronic dynamics that would also govern the intermediates of related species like benzoin hydrate. mdpi.comnih.gov
One comprehensive study on the gas-phase cyanide-catalyzed benzoin condensation identified five distinct transition states along the reaction pathway. mdpi.com The analysis using ELF and BET revealed a detailed sequence of events:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the cyanide ion on the carbonyl carbon of a benzaldehyde molecule.
Umpolung: The formation of the cyanohydrin intermediate results in an "umpolung" or reversal of polarity at the former carbonyl carbon, transforming it from an electrophilic center to a nucleophilic one. mdpi.com ELF analysis visualizes this as a shift in electron density, stabilizing the resulting carbanion. mdpi.com
C-C Bond Formation: The nucleophilic carbanion then attacks the carbonyl carbon of a second benzaldehyde molecule, forming the key carbon-carbon bond of the benzoin structure. mdpi.com
Catalyst Elimination: The final step involves the elimination of the cyanide catalyst, yielding the benzoin product. mdpi.com
The evolution of the ELF field throughout this process is marked by a series of topological catastrophes, each corresponding to a specific chemical event like the formation of a lone pair or the creation of a new covalent bond. mdpi.com For instance, the formation of the C-C bond between the two benzaldehyde units is preceded by the appearance of pseudoradical centers on the interacting carbon atoms, which then couple. nih.gov
The table below summarizes key findings from a theoretical study on the intermediates of the cyanide-catalyzed benzoin condensation, providing data on the energetics of the transition states.
| Step | Transition State | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Description |
| 1 | TS1 | Not specified in detail | Nucleophilic attack of cyanide on benzaldehyde |
| 2 | TS2 | Highest ΔG‡ | Formation of Lapworth's cyanohydrin (Rate-determining step) |
| 3 | TS3 | 1.48 | C-C bond formation between Lapworth's intermediate and a second benzaldehyde molecule |
| 4 | TS4 | Negative (barrier-less character) | Proton transfer |
| 5 | TS5 | 7.60 | Elimination of the cyanide catalyst to form benzoin |
This data is derived from a gas-phase computational study of the cyanide-catalyzed benzoin condensation and serves as a model for understanding the electronic structure of related intermediates. mdpi.com
Another important method for analyzing electron density is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. ias.ac.in QTAIM partitions the electron density of a molecule into atomic basins, allowing for the properties of atoms and bonds to be defined and calculated. ias.ac.in The analysis of bond critical points (BCPs)—points of minimum electron density between two bonded atoms—provides quantitative information about the nature and strength of chemical bonds. ias.ac.in While detailed QTAIM studies specifically on this compound intermediates are not widely available, this methodology has been applied to understand non-covalent interactions in related systems, which can play a role in stabilizing reaction intermediates. acs.org
Advanced Spectroscopic and Analytical Methodologies for Benzoin and Its Hydrates
Crystallographic Analysis of Benzoin (B196080) Hydrates and Derivatives
The three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to understanding the properties of a material. For benzoin and its hydrated forms, crystallographic analysis provides invaluable insights into their structure, configuration, and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration
Single Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules. springernature.comnih.gov This technique is essential for unambiguously assigning the spatial arrangement of atoms in stereogenic centers. springernature.com The determination of absolute configuration through SCXRD relies on the anomalous dispersion effect of atoms, particularly heavier atoms, which can be accurately measured to establish the true stereostructure. nih.govresearchgate.net
For benzoin derivatives, SCXRD has been instrumental in confirming their molecular structures. For instance, the crystal structure of a β-benzoin derivative, 2-hydroxy-2-(4''-chlorophenyl)-1-(5'-N,N-dimethylhydrazonofuryl-2')-ethanone-1, was elucidated using SCXRD, revealing a monoclinic crystal system with space group C2. bibliomed.org In another study, the absolute configuration of a chiral hydrazone derived from a benzoin-related compound was determined to be (S,S) through X-ray crystallographic analysis. rsc.org The reliability of SCXRD in assigning absolute configuration is often corroborated by other techniques like vibrational circular dichroism (VCD). rsc.org
Table 1: Crystallographic Data for a β-Benzoin Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C15H17N2O3Cl·0.25(CH2Cl2) |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 26.4863(19) |
| b (Å) | 5.7593(5) |
| c (Å) | 11.2223(9) |
| β (°) | 103.999(8) |
| Volume (ų) | 1661.0(2) |
Data derived from a study on a β-benzoin derivative. bibliomed.org
Powder X-ray Diffraction (PXRD) for Polymorphism and Hydration States
Powder X-ray Diffraction (PXRD) is a powerful and non-destructive technique for characterizing crystalline solids. researchgate.netparticle.dk It is particularly valuable for identifying different polymorphic forms and hydration states of a substance, which can have significant impacts on its physical properties. rigaku.comresearchgate.net Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific structure. units.it
PXRD is crucial in pharmaceutical development to monitor for polymorphic transitions and the formation of hydrates or solvates. particle.dkunits.it For instance, the transition of a hemihydrate to an anhydrate or a different hydrate (B1144303) form upon heating or changes in humidity can be effectively studied using variable-temperature or in situ PXRD. units.itrsc.org The technique can distinguish between channel-type water and lattice water in hydrated crystals. units.it While grinding a sample can often minimize preferred orientation effects that can alter PXRD patterns, in some cases, using a rotating capillary sample holder is necessary for accurate analysis. researchgate.net
Hydrogen Bonding Networks in Benzoin Hydrate Crystal Structures
Hydrogen bonding plays a critical role in dictating the molecular assembly and crystal packing of benzoin hydrates. These directional, non-covalent interactions are fundamental in supramolecular chemistry. irb.hr In hydrated crystals, water molecules can form extensive hydrogen-bonding networks, linking with the host molecules and other water molecules. cam.ac.uk
The analysis of hydrogen bonding in crystal structures reveals how molecules are connected. In the crystal structure of a hydrated molecular salt, O—H···O interactions were observed to be the principal intermolecular forces, with water molecules and anions forming specific hydrogen-bonding motifs. researchgate.net Similarly, in hydrated cocrystals, N—H⋯O and O—H⋯O hydrogen bonds are observed between the constituent molecules and the water molecules, leading to a three-dimensional supramolecular assembly. researchgate.net The stability of a hydrate can be influenced by the hydrogen-bonding network formed by the crystalline water, which can stabilize hydrophilic layers more effectively than in the anhydrous form. rsc.org
Vibrational Spectroscopy for Structural Characterization
Fourier-Transformed Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. nanografi.com The resulting spectrum provides a molecular fingerprint, with specific absorption bands corresponding to particular functional groups and vibrational modes. su.se
In the context of benzoin, FT-IR spectroscopy can be used to identify key functional groups. For example, the hydroxyl (-OH) and carbonyl (C=O) stretching vibrations are prominent features. The position of the O-H stretching band can provide information about the strength of hydrogen bonding. researchgate.net The C-H stretching vibrations typically appear below 3000 cm⁻¹, while O-H and N-H stretching vibrations are found above this value. su.seustc.edu.cn FT-IR has been used to characterize benzoin and its derivatives, confirming the presence of hydroxyl and other functional groups. jgpt.co.inuobaghdad.edu.iqresearchgate.netresearchgate.net
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net It provides information about molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations. nanografi.com
For benzoin, the Raman spectrum shows distinct bands corresponding to its various vibrational modes. The C-H stretching vibrations of the phenyl groups are typically observed above 3000 cm⁻¹, while the C-H stretching of the methine group appears below this value. ustc.edu.cn Studies on deuterated benzoin have helped to eliminate Fermi resonance and more accurately assign the C-H stretching vibrations. ustc.edu.cnustc.edu.cn The analysis of Raman spectra, often in conjunction with theoretical calculations, allows for a detailed understanding of the molecular structure and vibrations of benzoin. researchgate.netustc.edu.cn
Table 2: Selected Vibrational Frequencies (cm⁻¹) for Benzoin
| Vibrational Mode | FT-IR | Raman |
|---|---|---|
| Phenyl C-H Stretch | - | >3000 |
| Methine C-H Stretch | - | <3000 |
| O-H Stretch | >3000 | - |
Data compiled from spectroscopic studies of benzoin. su.seresearchgate.netustc.edu.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules, including benzoin and its hydrate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and assignment of benzoin. The chemical shifts (δ) of the nuclei provide information about their electronic environment, while the coupling constants (J) in ¹H NMR reveal connectivity between neighboring protons.
In a typical ¹H NMR spectrum of benzoin, the protons on the two phenyl rings appear in the aromatic region (generally δ 7.0–8.1 ppm). The methine proton (CH-OH) and the hydroxyl proton (OH) are highly characteristic. The CH proton typically appears as a singlet or a doublet depending on the solvent and its coupling with the OH proton, while the OH proton's chemical shift can be variable and is often observed as a broad singlet.
The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon (C=O), the carbon bearing the hydroxyl group (CH-OH), and the aromatic carbons. The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.
Below are tables summarizing typical NMR data for benzoin, which is the primary component of this compound. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for Benzoin
| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity |
|---|---|---|
| Phenyl Protons (C₆H₅-CO) | ~8.01 | Multiplet |
| Phenyl Protons | ~7.24 - 7.70 | Multiplet |
| Methine Proton (CH) | ~6.10 | Doublet |
| Hydroxyl Proton (OH) | ~6.03 | Doublet |
Data sourced from spectral databases. chemicalbook.com
Table 2: Representative ¹³C NMR Data for Benzoin
| Assignment | Chemical Shift (δ) in (CD₃)₂SO (ppm) |
|---|---|
| Carbonyl (C=O) | ~199.0 |
| Methine (CH-OH) | ~69.5 |
| Aromatic Carbons | ~125.6 - 136.3 |
Data sourced from research articles. dsau.dp.ua
Advanced NMR Techniques for Stereochemical Elucidation
While 1D NMR is sufficient for confirming the basic structure, advanced 2D NMR techniques are indispensable for unambiguously assigning stereochemistry, especially for a chiral molecule like benzoin. core.ac.uknumberanalytics.com
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). longdom.org For benzoin, a COSY spectrum would show a cross-peak between the methine proton (CH) and the hydroxyl proton (OH), confirming their proximity in the molecular structure.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques are crucial for determining the relative stereochemistry by identifying protons that are close in space, regardless of whether they are connected through bonds. core.ac.ukwordpress.com Cross-peaks in a NOESY or ROESY spectrum indicate a Nuclear Overhauser Effect (NOE), which occurs between nuclei that are typically less than 5 Å apart. wordpress.com By analyzing the NOE correlations between the methine proton and the protons on the adjacent phenyl rings, the preferred conformation and the spatial arrangement of these groups can be determined. amazonaws.comnlk.czapcac.edu.in
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For benzoin (C₁₄H₁₂O₂), the calculated exact mass is 212.08373 g/mol . spectrabase.com An HRMS measurement confirming this value would unequivocally distinguish benzoin from other isomeric compounds or compounds with the same nominal mass but different elemental formulas. nih.gov
Table 3: HRMS Data for Benzoin
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂O₂ |
| Nominal Mass | 212 g/mol |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed. msaltd.co.ukwikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. raco.catresearchgate.net
In the analysis of benzoin, the protonated molecule [M+H]⁺ is often selected as the precursor ion. A common fragmentation pathway observed in techniques like Collision-Induced Dissociation (CID) is the loss of a water molecule (H₂O) from the protonated parent ion, which is characteristic of molecules containing a hydroxyl group. nih.govagnopharma.com
Table 4: Common Fragments in Tandem Mass Spectrometry of Benzoin
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Interpretation |
|---|---|---|---|
| 213.0910 ([M+H]⁺) | Loss of H₂O | 195.0804 | [M+H-H₂O]⁺ |
| 213.0910 ([M+H]⁺) | Loss of CO | 185.0855 | [M+H-CO]⁺ |
| 195.0804 | Loss of CO | 167.0855 | [M+H-H₂O-CO]⁺ |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating benzoin from reaction mixtures, starting materials, or impurities, and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of benzoin. thaiscience.info A typical method involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.netdu.ac.in Detection is commonly performed using a UV detector, as the phenyl groups and the carbonyl group in benzoin are strong chromophores. The retention time of the benzoin peak is characteristic under specific chromatographic conditions, and the peak area can be used for quantification to determine purity.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing benzoin. ejournalmapeki.org For GC analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The coupled mass spectrometer then provides mass data for the eluted components, allowing for positive identification. ejournalmapeki.org This technique is highly effective for both qualitative identification and quantitative purity assessment of benzoin in complex mixtures. nih.gov The separation of benzoin from related compounds like benzoic acid can be readily achieved using these methods. du.ac.innowgongcollege.edu.inscribd.com Micellar electrokinetic capillary chromatography has also been used for the separation and determination of guanidino compounds derivatized with benzoin. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for real-time monitoring of chemical reactions involving this compound, such as its synthesis via the benzoin condensation. This technique allows for the precise separation and quantification of reactants, products, and byproducts from a complex reaction mixture.
The progress of the benzoin condensation, where benzaldehyde (B42025) is converted to benzoin, can be effectively tracked using a reversed-phase HPLC setup. acs.org In a typical application, aliquots are taken from the reaction vessel at regular intervals, quenched, and analyzed. This provides detailed kinetic data and allows for the optimization of reaction conditions to maximize yield and purity. rsc.org For instance, monitoring has shown that cyanide-catalyzed reactions run for a minimum of two hours can result in improved yield and purity of the benzoin product. acs.org
A standard method for this analysis utilizes a C18 column, which is a common choice for separating non-polar to moderately polar organic compounds. acs.org The separation is achieved using an isocratic mobile phase, meaning the composition of the solvent mixture remains constant throughout the run. A common mobile phase is a mixture of acetonitrile and water, often with a small amount of an acid like phosphoric acid (H₃PO₄) to improve peak shape and resolution. acs.org UV detection is typically set at a wavelength of 260 nm to detect the aromatic rings present in the molecules of interest. acs.org
Under these conditions, the different components of the reaction mixture will have distinct retention times, allowing for their identification and quantification.
Table 1: HPLC Parameters for Benzoin Condensation Monitoring
| Parameter | Value |
|---|---|
| Column | YMC Pack Pro C18 (4.6 mm × 15 cm) |
| Mobile Phase | Acetonitrile / Water (50/50 v/v) with 0.1% H₃PO₄ |
| Flow Rate | 1 mL/min |
| Detection | UV at 260 nm |
| Retention Time: Benzoic Acid | 3.92 min |
| Retention Time: Benzaldehyde | 4.95 min |
| Retention Time: Benzoin | 6.58 min |
Data sourced from a study on monitoring the benzoin condensation reaction. acs.org
This HPLC methodology provides a robust and efficient means to follow the consumption of benzaldehyde and the formation of this compound, ensuring the reaction proceeds to completion and identifying the presence of byproducts like benzoic acid. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to identify and quantify the volatile and semi-volatile organic compounds present in a sample. For this compound, GC-MS is particularly useful for characterizing its aromatic profile, which is important in its application as a fragrance and flavoring agent. The analysis is often performed on extracts of benzoin gums, such as Siam and Sumatra benzoin. researchgate.netresearchgate.net
In this method, the sample is first introduced into the gas chromatograph, where it is vaporized. The volatile components are then separated as they travel through a long, thin capillary column. The separation is based on the compounds' boiling points and their interactions with the stationary phase coating the inside of the column. As each compound exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for definitive identification. fao.org
Studies on benzoin gums have identified a large number of volatile constituents. The sample preparation can involve various techniques, including direct injection of an oil or extract, or headspace sampling methods like static headspace (S-HS) or headspace solid-phase microextraction (HS-SPME). researchgate.netresearchgate.net These methods are designed to analyze the vapor phase above the sample, which is rich in the most volatile components.
The analysis of volatile oils from Siam and Sumatra benzoin has led to the identification of dozens of compounds. researchgate.net The primary volatile compound in some varieties is benzoic acid. fao.org
Table 2: Selected Volatile Compounds Identified in Benzoin Gum by GC-MS
| Compound | Siam Benzoin (%) | Sumatra Benzoin (%) |
|---|---|---|
| Benzoic Acid | 12.5 | 3.5 (as Cinnamic Acid) |
| Benzyl Benzoate (B1203000) | 76.1-80.1 | 76.1-80.1 |
| Vanillin | 1.8 | - |
| Styrene | 2.5 | 61.3 |
| Ethyl Benzoate | 1.4 | 0.6 |
| p-Cymene | 2.2 | 0.2 |
Data compiled from analyses of volatile constituents in benzoin gums. researchgate.netfao.orgacs.org
The GC-MS analysis provides a detailed chemical fingerprint of the volatile components associated with this compound, which is essential for quality control and understanding its aromatic properties.
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetonitrile |
| Benzaldehyde |
| Benzoic Acid |
| Benzoin |
| This compound |
| Benzyl Benzoate |
| Cinnamic Acid |
| Ethyl Benzoate |
| p-Cymene |
| Phosphoric Acid |
| Styrene |
| Vanillin |
Applications of Benzoin Chemistry in Specialized Organic Synthesis
Precursors for Complex Chemical Structures
The inherent functionality of the benzoin (B196080) scaffold makes it an invaluable precursor for the synthesis of a wide array of complex organic molecules. The presence of both a hydroxyl and a carbonyl group in a 1,2-relationship provides a reactive platform for a multitude of chemical transformations.
α-Hydroxy ketones, such as benzoin, are important building blocks for the synthesis of numerous natural products and pharmaceutical compounds. asianpubs.orgnih.gov The functional groups within benzoin can be readily converted into other significant structural motifs, including 1,2-diols and 1,2-amino alcohols, which are key intermediates in the synthesis of biologically active natural products. nih.gov
One of the most well-established applications of benzoin is in the synthesis of heterocyclic compounds. wikipedia.orgbyjus.comtestbook.com The condensation of benzoin with various reagents can lead to the formation of a diverse range of heterocyclic rings. For instance, benzoin is a key starting material in the synthesis of the antiepileptic drug phenytoin. omanchem.comrsc.org This synthesis typically involves the condensation of benzoin with urea, followed by a rearrangement reaction.
Furthermore, derivatives of benzoin, such as benzoin oxime, serve as versatile building blocks for preparing more complex molecules, including pharmaceutical intermediates. ontosight.ai The synthesis of unsymmetrical benzoin derivatives has also been explored, providing access to a broader range of α-hydroxy ketones with varied substitution patterns, although this can present challenges due to the potential for multiple products. asianpubs.org
| Precursor Application | Resulting Complex Structure/Compound | Reference(s) |
| Building block in multi-step synthesis | Natural products, Pharmaceutical drugs | asianpubs.orgnih.gov |
| Intermediate | 1,2-diols, 1,2-amino alcohols | nih.gov |
| Starting material for condensation reactions | Heterocyclic compounds (e.g., phenytoin) | wikipedia.orgbyjus.comtestbook.comomanchem.comrsc.org |
| Versatile building block | Complex molecules, Pharmaceutical intermediates | ontosight.ai |
| Synthesis of unsymmetrical derivatives | Varied α-hydroxy ketones | asianpubs.org |
Role in Polymer Science and Material Synthesis (excluding material properties)
Benzoin and its derivatives play a significant role in polymer science, primarily as photoinitiators for radical polymerization. rsc.orgresearchgate.net This application is crucial in various industrial processes for the synthesis of polymers used in coatings, adhesives, and dental materials. evitachem.compolysciences.com
Upon exposure to ultraviolet (UV) light, benzoin and its derivatives, particularly benzoin ethers, undergo a cleavage reaction (Norrish Type I) to generate free radicals. tandfonline.com These radicals then initiate the polymerization of vinyl monomers. evitachem.comtandfonline.com Benzoin ethers, such as benzoin methyl ether and benzoin ethyl ether, are known to be highly effective photoinitiators. tandfonline.comscbt.com
Research has also focused on the synthesis of polymers that incorporate benzoin moieties directly into their structure, either as pendant side chains or as part of the polymer backbone. tandfonline.comcity.ac.uklp.edu.ua For example, poly(benzoin acrylate) is a photosensitive polymer with side-chain benzoin groups that can act as a photoinitiator. tandfonline.com It has been observed that incorporating photoinitiator groups into a polymer network can enhance their efficiency compared to their low-molecular-weight counterparts. city.ac.ukkpi.ua
The benzoin condensation reaction itself has been utilized in polymer synthesis. For instance, the cyanide-catalyzed polymerization of dialdehyde (B1249045) monomers can lead to the formation of benzil-linked polymers, which are redox-active materials. acs.orgchemrxiv.org This method offers an atom-economical route to producing functional polymers.
| Role in Polymer Synthesis | Specific Benzoin Derivative/Reaction | Resulting Polymer Type/Application | Reference(s) |
| Photoinitiator | Benzoin, Benzoin ethers (methyl, ethyl, isobutyl) | Polymers for coatings, adhesives, dental materials | rsc.orgresearchgate.netevitachem.compolysciences.comtandfonline.comscbt.com |
| Polymeric Photoinitiator | Poly(benzoin acrylate), Polymers with benzoin side-chains | Photosensitive polymers, Enhanced initiation efficiency | tandfonline.comcity.ac.uklp.edu.uakpi.ua |
| Polymerization Reaction | Cyanide-mediated benzoin polymerization of dialdehydes | Redox-active benzil-linked polymers | acs.orgchemrxiv.org |
Catalytic Components in Advanced Synthetic Transformations
Beyond being a precursor, the chemistry of benzoin extends to its application in catalysis, particularly in facilitating advanced synthetic transformations. The benzoin condensation, a classic carbon-carbon bond-forming reaction, is catalyzed by various species, and derivatives of benzoin have been developed as catalysts themselves. testbook.combeilstein-journals.org
A significant area of research involves the use of N-heterocyclic carbenes (NHCs) as catalysts for the benzoin reaction. beilstein-journals.orgchimicatechnoacta.ru NHCs are generated from precursors like thiazolium, imidazolium, and triazolium salts. wikipedia.orgacs.orgeurjchem.com These organocatalysts promote the benzoin condensation by mediating the umpolung (polarity reversal) of an aldehyde, allowing it to act as an acyl anion equivalent. beilstein-journals.org Chiral NHCs have been developed to achieve asymmetric benzoin condensation, leading to the synthesis of chiral α-hydroxy ketones with high enantioselectivity. beilstein-journals.orgnumberanalytics.com
The aza-benzoin condensation, a reaction between an aldehyde and an imine to produce α-amino ketones, is also efficiently catalyzed by NHCs. mdpi.com This reaction provides a direct route to valuable building blocks for medicinal chemistry. mdpi.com
In addition to small molecule catalysts, enzymes have been employed to catalyze asymmetric benzoin reactions. Benzaldehyde (B42025) lyase (BAL) from Pseudomonas fluorescens can catalyze both intermolecular and intramolecular benzoin reactions with high enantioselectivity. csic.esnih.gov Similarly, benzoylformate decarboxylase (BFD) has been used for the asymmetric synthesis of (R)-benzoins. metu.edu.tr The choice of enzyme can control the regio- and stereochemistry of the cross-benzoin reaction between different aldehydes. nih.gov
| Catalytic System | Type of Transformation | Key Features | Reference(s) |
| N-Heterocyclic Carbenes (NHCs) | Benzoin condensation, Aza-benzoin condensation | Organocatalysis, Umpolung reactivity, Asymmetric synthesis with chiral NHCs | beilstein-journals.orgchimicatechnoacta.ruacs.orgeurjchem.comnumberanalytics.commdpi.com |
| Cyanide Anion | Benzoin condensation, Michael-Stetter reaction | Nucleophilic catalysis, Umpolung of aldehydes | thieme-connect.com |
| Benzaldehyde Lyase (BAL) | Asymmetric benzoin reaction (inter- and intramolecular) | Biocatalysis, High enantioselectivity | csic.esnih.gov |
| Benzoylformate Decarboxylase (BFD) | Asymmetric benzoin reaction | Biocatalysis, Synthesis of (R)-benzoins | metu.edu.tr |
| Vitamin B1 (Thiamine) and Cyclodextrins | Benzoin condensation in water | Green chemistry, Supramolecular catalysis | rsc.orgworldwidejournals.com |
Green Chemistry Approaches in Benzoin Research
Environmentally Benign Synthetic Routes to Benzoin (B196080)
Traditional methods for synthesizing benzoin often rely on hazardous materials, such as cyanide catalysts, and volatile organic solvents. worldwidejournals.com Green chemistry offers alternative pathways that are safer and more environmentally friendly.
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of benzoin is the development of solvent-free reaction conditions. These methods not only reduce the environmental pollution associated with solvent use but can also lead to faster reactions and simpler workup procedures. worldwidejournals.comimist.ma
N-heterocyclic carbenes (NHCs) have emerged as effective catalysts for solvent-free benzoin condensation. nih.gov Research has shown that these reactions can proceed with a small amount of catalyst, sometimes as low as 0.2 mol %, which is a significant reduction from the 5–10 mol % typically used in organic solvents. nih.gov In some instances, these reactions can occur as solid-to-solid conversions, where the reaction mixture proceeds without fully dissolving. nih.govacs.org
Microwave-assisted organic synthesis (MAOS) has also been successfully employed to achieve solventless benzoin condensation. This technique can drastically reduce reaction times. For example, a quantitative yield of benzoin was achieved in just 5 minutes under microwave irradiation using room-temperature ionic liquids as catalysts and sodium methoxide (B1231860) as a base. acs.org
| Catalyst System | Conditions | Yield | Reference |
| N-heterocyclic carbene (NHC) | Solvent-free, 0.2 mol% catalyst | High | nih.gov |
| Thiazole-type immobilized NHC | Solvent-free, furfural (B47365) condensation | 98% | rsc.org |
| N,N'-dimethylbenzimidazolium iodide & NaOH | Solvent-free | Moderate to excellent | scienceasia.org |
| Ionic liquids & NaOMe | Microwave, 5 min, 20 W | 97% | acs.org |
Aqueous Medium Reactions
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The benzoin condensation has been successfully performed in aqueous media, offering a safer alternative to traditional organic solvents. midnaporecollege.ac.inresearchgate.net
The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the reaction between water-insoluble reactants. midnaporecollege.ac.in Interestingly, the addition of certain inorganic salts, like lithium chloride, has been found to significantly accelerate the reaction rate in aqueous solutions. midnaporecollege.ac.in
Furthermore, supramolecular catalysis using cyclodextrins in water has shown great promise. rsc.orgscispace.com Cyclodextrins can encapsulate the benzaldehyde (B42025) reactant, creating a microenvironment that promotes the condensation reaction. In one study, the use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as a co-catalyst with vitamin B1 in water resulted in an 89% yield of benzoin. rsc.org
| Catalyst/Co-catalyst | Medium | Key Findings | Reference |
| Thiamine (B1217682) hydrochloride | Aqueous ethanol (B145695) | Replaces hazardous cyanide. worldwidejournals.com | worldwidejournals.com |
| Quaternary ammonium salts | Aqueous | Acts as a pseudo-phase transfer catalyst. taylorandfrancis.com | taylorandfrancis.com |
| N,N-dialkylbenzimidazolium salts | Water | Effective pre-catalysts. researchgate.net | researchgate.net |
| HP-β-Cyclodextrin & Vitamin B1 | Water | 89% yield of benzoin. rsc.org | rsc.org |
Development of Recyclable and Non-Toxic Catalytic Systems
Vitamin B1 (thiamine) and its derivatives, particularly N-heterocyclic carbenes (NHCs), have been extensively studied as non-toxic alternatives to cyanide catalysts for the benzoin condensation. worldwidejournals.comacs.orgnumberanalytics.com These organocatalysts are often more environmentally benign and can be highly effective. numberanalytics.com
Significant research has been directed towards immobilizing these catalysts on solid supports, such as polymers, to facilitate their recovery and reuse. acs.orgrsc.orgresearchgate.net For example, poly(N-heterocyclic-carbenes) have been successfully used as recyclable polymer-supported organocatalysts. acs.org These catalysts can be recovered by simple filtration and reused multiple times without a significant loss of activity. acs.orgrsc.org Similarly, N-PEGylated-thiazolium salts have been developed as recyclable catalysts that can be separated by temperature-assisted phase transition. researchgate.net
Magnetically recyclable nanocatalysts have also been developed, offering a convenient method for catalyst separation. researcher.life For instance, a choline (B1196258) cyanide catalyst supported on Fe2O3-MgO nanoparticles demonstrated remarkable activity and could be reused up to five times without a significant drop in efficiency. researcher.life
| Catalyst Type | Key Features | Recyclability | Reference |
| Poly(N-heterocyclic-carbenes) | Polymer-supported organocatalyst | Recovered by filtration, reusable | acs.org |
| N-PEGylated-thiazolium salt | Temperature-assisted phase separation | Reusable for multiple cycles | researchgate.net |
| Fe2O3-MgO@choline cyanide | Magnetically separable nanocatalyst | Reused up to five times | researcher.life |
| Poly(4-vinylimidazolium) iodides | Polymer-supported catalyst precursor | Reused over seven times | rsc.org |
| HP-β-Cyclodextrin | Supramolecular catalyst | Recyclable with fresh vitamin B1 solution | rsc.orgscispace.com |
Atom Economy and Waste Minimization Strategies
The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is central to green chemistry. researchgate.net The benzoin condensation is inherently an atom-economical reaction, as two molecules of an aldehyde combine to form a single product with no byproducts. acs.orgresearchgate.nettestbook.com Theoretically, it has a 100% atom economy. acs.orgresearchgate.net
Waste minimization strategies in benzoin synthesis focus on several key areas. The use of recyclable catalysts, as discussed previously, is a primary strategy to reduce waste. taylorandfrancis.com By recovering and reusing the catalyst, the need to synthesize or purchase new catalyst is diminished, and the amount of catalyst waste is significantly reduced.
Solvent-free reactions and reactions in aqueous media also contribute significantly to waste minimization by eliminating or reducing the use of hazardous organic solvents. worldwidejournals.comimist.ma This not only prevents pollution but also simplifies the purification process, often leading to less waste generation during workup.
Furthermore, process intensification, such as using microwave irradiation, can lead to shorter reaction times and higher efficiency, which can indirectly contribute to waste minimization by reducing energy consumption and the potential for side reactions that generate byproducts. acs.org The use of phase-transfer catalysis in a biphasic system allows for the reuse of the aqueous phase, further minimizing waste. acs.org
Emerging Research Frontiers and Future Directions in Benzoin Hydrate Chemistry
Exploration of Novel Catalytic Systems for Enhanced Efficiency
The quest for more efficient, selective, and sustainable methods for benzoin (B196080) condensation remains a primary driver of research. While traditional catalysts like cyanide ions and simple thiazolium salts were foundational, contemporary research focuses on sophisticated organocatalytic systems. numberanalytics.combeilstein-journals.org
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts for benzoin and its related reactions. researchgate.netchimicatechnoacta.ru Derived from precursors such as imidazolium, triazolium, and benzimidazolium salts, NHCs offer high activity under mild conditions. researchgate.netresearchgate.net A significant research thrust is the development of chiral NHCs to achieve high enantioselectivity in asymmetric benzoin condensations. numberanalytics.combeilstein-journals.org
Recent breakthroughs include the design of bifunctional catalysts. These systems incorporate an additional functional group, such as a hydroxyl or a hydrogen-bond donor, into the catalyst structure to enhance stereocontrol and catalytic efficiency. organic-chemistry.orgsciengine.com For instance, a triazolium salt featuring a chiral protic substituent and an acidifying pentafluorophenyl group has been shown to promote the asymmetric benzoin condensation of benzaldehyde (B42025) with exceptional enantiocontrol (>99% enantiomeric excess, ee) and high yield (90%). organic-chemistry.org This highlights a strategy of integrating hydrogen bonding and electronic modifications into catalyst design for superior performance. organic-chemistry.org The development of novel bifunctional chiral organocatalyst systems is a key strategy for tackling challenging asymmetric cross-benzoin condensations that are beyond the scope of current benchmark catalysts. dfg.de
Table 1: Performance of Selected Modern Catalysts in Asymmetric Benzoin Condensation. This table showcases the high yields and enantioselectivities achieved with recently developed chiral triazolium salt precatalysts.
Deeper Understanding of Hydration Effects on Reactivity and Selectivity
The reaction medium profoundly influences the benzoin condensation. While aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly accelerate the reaction compared to traditional protic solvents like ethanol (B145695), recent studies have focused on the unique effects of water. researchgate.netmdpi.com The use of water as a solvent is not only environmentally benign but can also confer unusual reactivity and selectivity through effects like hydrophobic acceleration. researchgate.netnih.gov
A significant challenge for reactions in water is the poor solubility of many organic reactants. To overcome this, supramolecular catalysis has emerged as an innovative strategy. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, can act as co-catalysts or phase-transfer catalysts. rsc.org They encapsulate the aldehyde reactants, bringing them into proximity and facilitating the reaction in an aqueous medium. rsc.org Research has shown that among various cyclodextrins, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) gives the highest yield for the benzoin condensation in water. rsc.org The reaction's efficiency is also highly pH-dependent, with optimal yields observed around pH 9.0–9.5. rsc.org This approach has been successfully applied to the "green" synthesis of the antiepileptic drug phenytoin, demonstrating the practical potential of aqueous benzoin chemistry. rsc.org
Table 2: Effect of Cyclodextrins and pH on Benzoin Synthesis in Water. This table illustrates the impact of different cyclodextrins and reaction pH on the yield of the vitamin B1-catalyzed benzoin condensation in an aqueous medium. rsc.org
Design of Benzoin-Derived Functional Materials
The unique photochemical and chemical reactivity of the benzoin moiety makes it an attractive building block for advanced functional materials. rsc.org A major area of research is the incorporation of benzoin units into polymer structures. Poly(benzoin) and its oxidized derivative, poly(benzil), have been synthesized and characterized for applications as photoactive polymers. capes.gov.br
Benzoin derivatives are widely explored as photoinitiators for free-radical polymerization. researchgate.net Upon exposure to UV light, they undergo α-cleavage to generate radicals that initiate polymerization. rsc.org Research in this area focuses on synthesizing new benzoin derivatives with improved light absorption properties, particularly in the near-UV and visible regions, and higher photodissociation quantum yields. researchgate.net These photoinitiators have been used to create a variety of materials, including block copolymers, polymer-grafted carbon nanotubes, and photocurable coatings. rsc.orgfunctmaterials.org.uaresearchgate.net
More recent frontiers include the use of benzoin-derived structures in redox-active materials for energy storage applications. nsf.gov For example, a tandem benzoin-oxidation polymerization has been developed to synthesize benzil-linked polymers that are promising organic electrode materials for batteries. nsf.gov Furthermore, radicals derived from benzoins have been employed as novel reducing agents for the synthesis of ultrathin copper nanowires, showcasing their potential in nanomaterial fabrication. acs.org
Table 3: Applications of Benzoin-Derived Functional Materials. This table summarizes the diverse applications of materials incorporating the benzoin structural motif.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry has become an indispensable tool for gaining deep mechanistic insights into the benzoin condensation and for guiding the design of new experiments. mdpi.com Density Functional Theory (DFT) is widely employed to study the reaction mechanism, map potential energy surfaces, and characterize transition states. mdpi.comnih.govacs.org Such studies have been crucial in confirming and refining the long-proposed Lapworth and Breslow mechanisms, providing detailed pictures of the evolution of chemical bonds during the reaction. beilstein-journals.orgmdpi.com
For example, DFT calculations have been used to investigate the cyanide-catalyzed benzoin condensation in the absence of a protic solvent, identifying the rate-determining step as the reaction of a cyanide/benzaldehyde complex with a second benzaldehyde molecule, with a calculated activation free energy barrier of 26.9 kcal/mol. nih.govacs.org
In the realm of asymmetric catalysis, computational modeling is used to predict the stereochemical outcome of reactions. nih.gov By calculating the transition state energies for the formation of different stereoisomers, researchers can rationalize the enantioselectivity observed with a given chiral catalyst and even predict which catalyst designs will be most effective. nih.govresearchgate.net This predictive power accelerates the development of new catalysts for asymmetric synthesis, reducing the reliance on extensive experimental screening. dfg.deacs.org
Table 4: Examples of Computational Studies in Benzoin Chemistry. This table provides a snapshot of how different computational methods are applied to understand and predict aspects of the benzoin condensation.
Integration of Benzoin Chemistry with Flow Chemistry and Automation
The translation of benzoin chemistry from traditional batch reactors to continuous-flow systems represents a significant step towards more efficient, safer, and automated chemical synthesis. unife.itvapourtec.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better reproducibility, and easier scalability. vapourtec.comsyrris.com
The integration of organocatalysis with flow processing is an active area of research. unife.it For instance, a cross-benzoin reaction has been successfully implemented in a continuous-flow setup using a polymer-supported catalyst packed into a column reactor. This system demonstrated remarkable long-term stability, operating for approximately 120 hours on stream. unife.it Such systems are particularly advantageous for using heterogenized catalysts, which simplifies product purification and catalyst recycling.
Furthermore, the coupling of flow chemistry with automation and machine learning is poised to revolutionize compound library synthesis for applications like drug discovery. syrris.comethernet.edu.et Automated flow systems can perform sequential reactions, optimizations, and purifications with minimal human intervention, dramatically increasing throughput. syrris.combeilstein-journals.org This allows for the rapid generation and screening of diverse benzoin-derived molecules, accelerating the discovery of new functional materials and biologically active compounds. researchgate.netsyrris.com
Table 5: Comparison of Batch vs. Continuous-Flow for a Cross-Benzoin Reaction. This table compares the synthesis of a benzoin derivative using a traditional batch setup versus a modern continuous-flow reactor, highlighting the advantages of the flow process. unife.it
Mentioned Chemical Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
